1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-21-17-8-6-16(7-9-17)20-12-10-19(11-13-20)15-4-2-14(18)3-5-15/h2-9H,10-13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEGSRKPIUDPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225817 | |
| Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74852-62-3 | |
| Record name | 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74852-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074852623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49FH2V7SBG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine basic properties
An In-depth Technical Guide to 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a disubstituted piperazine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its unique structure, featuring a piperazine core with distinct aminophenyl and methoxyphenyl moieties, makes it a versatile intermediate for synthesizing a range of biologically active molecules.[1] This compound is particularly significant in the development of therapeutic agents, including advanced antifungal drugs and compounds targeting the central nervous system.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, experimental protocols, and applications.
Chemical and Physical Properties
This compound is typically a crystalline powder, with its color ranging from white to yellow or dark amber depending on purity.[1][3] It is stable under normal temperature and pressure conditions.[3] The compound is slightly soluble in water but shows good solubility in various organic solvents, which facilitates its use in diverse chemical reactions.[3][4]
Data Summary
The core physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline | [5][6][7] |
| Synonyms | This compound, Itraconazole Impurity 25 | [2][5] |
| CAS Number | 74852-62-3 | [1][5][6] |
| Molecular Formula | C₁₇H₂₁N₃O | [1][3][4][6] |
| Molecular Weight | 283.37 g/mol | [3][4] |
| Appearance | White to off-white, or Yellow to amber to dark red crystalline powder | [1][3][5] |
| Melting Point | 162-164 °C or 186 °C | [1][3][4] |
| Boiling Point | 506.7 ± 50.0 °C (Predicted) | [2][4] |
| Density | 1.165 - 1.18 g/cm³ (Predicted/Experimental) | [2][3][4] |
| pKa | 7.69 ± 0.10 (Predicted) | [2][4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., Chloroform, Dichloromethane) | [2][3][4] |
| Purity | >96% - >98% (by HPLC) | [1][3][5] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [1][3][4] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes. A common and modern approach is the palladium-catalyzed Buchwald-Hartwig amination, which involves the cross-coupling of an aryl halide with a piperazine derivative.[8]
Alternative methods include the reaction of N-substituted piperazines with appropriate aryl halides under basic conditions. For instance, one patented process involves reacting N-(4-Hydroxyphenyl)-piperazine with 1-chloro-4-nitrobenzene, followed by the catalytic reduction of the nitro group to an amine.[9] The choice of synthetic route often depends on the availability of starting materials, cost, and desired scale of production.[10]
Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of unsymmetrically substituted arylpiperazines, such as this compound, via a palladium-catalyzed cross-coupling reaction.
Caption: Generalized workflow for a multi-step synthesis of this compound.
Experimental Protocols
This section provides a representative experimental protocol for a key synthetic step, adapted from patent literature.[10]
Synthesis of 1,4-bis(p-methoxyphenyl)piperazine (Illustrative Intermediate Step)
This protocol illustrates a palladium-catalyzed coupling reaction, a common method for forming the C-N bonds in this class of molecules.
Materials and Equipment:
-
100 mL three-neck reaction flask (pre-dried)
-
Nitrogen gas inlet and outlet
-
Magnetic stirrer and heating mantle
-
Toluene (40 mL)
-
Piperazine (0.431 g, 5 mmol)
-
p-Methoxybromobenzene (2.244 g, 12 mmol)
-
Palladium (II) acetate (0.025 g)
-
Potassium tert-amylate (1.8 g)
-
5% Ammonium chloride aqueous solution
-
Dichloromethane
Procedure:
-
Equip the 100 mL reaction flask with a stirrer and ensure it is under a dry nitrogen atmosphere.[10]
-
To the flask, add 40 mL of toluene, 0.025 g of palladium acetate, 1.8 g of potassium tert-amylate, 0.431 g of piperazine, and 2.244 g of p-methoxybromobenzene.[10]
-
Heat the reaction mixture to 110 °C and maintain this temperature for 1 hour with continuous stirring.[10]
-
After 1 hour, cool the reaction mixture to room temperature.
-
While controlling the temperature to below 20 °C, slowly add 80 g of a 5% aqueous ammonium chloride solution.[10]
-
Extract the resulting mixture with 200 g of dichloromethane.
-
Combine the organic layers and concentrate to dryness under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired product.[10]
Note: This specific protocol yields a symmetrically substituted piperazine. The synthesis of the target molecule, this compound, requires a multi-step approach with protecting groups or sequential additions to achieve the unsymmetrical substitution.
Applications in Research and Development
The primary application of this compound is as a pharmaceutical intermediate.[6] Its structural motifs are present in several marketed drugs and clinical candidates.
-
Antifungal Agents: It is a well-documented intermediate in the synthesis of potent triazole antifungal agents, such as Posaconazole and Itraconazole.[2][11] These drugs are critical in treating serious fungal infections.
-
Neuropharmacology: The arylpiperazine structure is a known pharmacophore that interacts with various neurotransmitter receptors.[1] Consequently, this compound is used in research to develop new molecules for treating neurological and psychiatric disorders, including potential antidepressants and antipsychotics.[1]
-
Other Industries: Beyond pharmaceuticals, it serves as an intermediate in the synthesis of specialized dyes and agrochemicals, highlighting its versatility in chemical manufacturing.[1]
Safety, Handling, and Storage
Handling:
-
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Storage:
-
The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[3]
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated conditions (2-8 °C) is recommended.[1][4] It has a shelf life of up to 2 years if stored properly.[3]
Conclusion
This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of antifungal and neuropharmacological agents. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for drug discovery and development. This guide provides the core technical information required by researchers and scientists working with this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 74852-62-3 [amp.chemicalbook.com]
- 3. This compound Powder Pharmaceutical-Grade Purity at Best Price [jigspharma.com]
- 4. This compound CAS#: 74852-62-3 [m.chemicalbook.com]
- 5. This compound | 74852-62-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 7. 4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ANILINE | CAS 74852-62-3 [matrix-fine-chemicals.com]
- 8. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 9. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 10. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
- 11. darshanpharmaindia.in [darshanpharmaindia.in]
An In-depth Technical Guide to 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine (CAS 74852-62-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its potential pharmacological significance based on the well-established activities of the arylpiperazine class of compounds. While primarily recognized for its role in the production of potent antifungal agents, its structural features suggest a latent potential for activity within the central nervous system, particularly as a modulator of dopaminergic and serotonergic receptors. This guide consolidates available data and provides researchers with a foundational understanding of this compound for further investigation and application.
Chemical and Physical Properties
This compound is a substituted piperazine derivative with the molecular formula C₁₇H₂₁N₃O.[1][2][3][4] Its chemical structure features a central piperazine ring N,N'-disubstituted with a 4-aminophenyl group and a 4-methoxyphenyl group. This compound is typically a solid at room temperature, with a color ranging from white to yellow or amber.[2][5][6] It exhibits limited solubility in water but is soluble in various organic solvents.[6]
| Property | Value | References |
| CAS Number | 74852-62-3 | [1][2][3][4][7][8] |
| Molecular Formula | C₁₇H₂₁N₃O | [1][2][3][4][8] |
| Molecular Weight | 283.37 g/mol | [2][8][9] |
| Melting Point | 186 °C | [9] |
| Appearance | White to yellow/amber crystalline powder | [2][5] |
| Solubility | Slightly soluble in water; soluble in organic solvents | [6] |
| IUPAC Name | 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline | [3][4][10] |
| Synonyms | This compound | [2][8] |
Synthesis and Experimental Protocols
As a crucial intermediate, the synthesis of this compound is of significant interest. While specific, detailed protocols for this exact molecule are not abundant in peer-reviewed literature, a plausible and efficient two-step synthetic route can be constructed based on established methodologies for analogous N,N'-diarylpiperazines. This common approach involves the N-arylation of a monosubstituted piperazine with a nitro-activated aryl halide, followed by the chemical reduction of the nitro group to the desired amine.
A likely precursor for this synthesis is 1-(4-methoxyphenyl)piperazine, which can be reacted with 1-chloro-4-nitrobenzene. The resulting nitro-intermediate, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, can then be reduced to yield the final product.[11][12]
Logical Workflow for Synthesis
Synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
-
To a solution of 1-(4-methoxyphenyl)piperazine (1.0 eq) in a suitable solvent such as N-methylpyrrolidone or dimethylformamide, add 1-chloro-4-nitrobenzene (1.1 eq).
-
Add a non-nucleophilic organic base, for instance, N,N-diisopropylethylamine (Hünig's base) (1.2 eq).
-
Heat the reaction mixture to approximately 120-125 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion (typically 5-7 hours), cool the mixture and precipitate the product by adding an anti-solvent like isopropanol.
-
Filter the resulting solid, wash with isopropanol and water, and dry under vacuum to yield the nitro-intermediate.
Step 2: Synthesis of this compound
-
Suspend the 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (1.0 eq) in a protic solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
Introduce a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Pharmacological Potential and Mechanism of Action
While this compound is primarily utilized as a pharmaceutical intermediate, its arylpiperazine core is a well-established pharmacophore in numerous centrally acting drugs.[13] This structural motif is known to confer affinity for various G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[2][5][7][13][14][15][16][17][18][19][20][21][22]
Dopamine Receptor Interactions
Phenylpiperazine analogs are known to exhibit high affinity for D2-like dopamine receptors (D₂, D₃, and D₄).[2][5][7][14][23] The affinity and selectivity for these subtypes are influenced by the nature of the substituents on the phenyl rings. For many N-phenylpiperazine compounds, nanomolar binding affinities for the D₃ receptor have been reported, often with significant selectivity over the D₂ receptor.[2][5][7][14] This makes them valuable tools for studying the pharmacology of the D₃ receptor, which is a target for neurological and psychiatric disorders.[2][5][7][14]
Serotonin Receptor Interactions
The arylpiperazine moiety is a classic component of ligands targeting serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[15][16][17][18] Many compounds containing a methoxyphenylpiperazine group show high affinity for 5-HT₁A receptors.[14] The interaction with these receptors is implicated in the therapeutic effects of anxiolytics and antidepressants.[13][22] Some arylpiperazines also show affinity for other serotonin receptor subtypes, including 5-HT₃.[16]
Representative Binding Affinities of Structurally Similar Phenylpiperazine Analogs
| Compound Class | Receptor Subtype | Ki (nM) | Reference |
| N-(2-methoxyphenyl)piperazine analogs | Dopamine D₃ | 0.3 - 0.9 | [14] |
| N-(2-methoxyphenyl)piperazine analogs | Dopamine D₂ | 40 - 53 | [14] |
| 2-Fluorophenyl piperazine analog (6a) | Dopamine D₃ | ~1.4 | [2][5][7] |
| 2-Fluorophenyl piperazine analog (6a) | 5-HT₁A | 199 | [2][5][7] |
| 2-Fluorophenyl piperazine analog (7a) | 5-HT₁A | 14.3 | [2][5][7] |
Potential Signaling Pathways
Given the high likelihood of interaction with D₂-like dopamine and 5-HT₁A serotonin receptors, which are both primarily coupled to the Gαi/o family of G-proteins, this compound would be expected to modulate downstream signaling pathways by inhibiting adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Potential signaling pathway via Gαi/o-coupled receptors.
Applications
The primary and well-documented application of this compound is as a key intermediate in the synthesis of the triazole antifungal agents Itraconazole and Posaconazole.[2][8][9][11] Its bifunctional nature, with a reactive aniline group and a pre-installed arylpiperazine moiety, makes it a valuable building block for the construction of these complex molecules.
Beyond its role in antifungal synthesis, its structural similarity to known psychoactive compounds suggests its utility as a scaffold or starting material in medicinal chemistry programs aimed at discovering novel ligands for dopamine and serotonin receptors.[5][15]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information on related piperazine compounds suggests that standard laboratory safety precautions should be observed.[24][25][26] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[26] Avoid inhalation of dust and contact with skin and eyes.[24][26] The compound should be stored in a cool, dry place, away from light and moisture.[6][24][25][26]
Conclusion
This compound is a commercially significant chemical intermediate with a well-defined role in the pharmaceutical industry. While its current application is largely confined to the synthesis of antifungal drugs, its inherent arylpiperazine structure presents intriguing possibilities for drug discovery, particularly in the realm of neuropharmacology. This guide has provided a consolidated resource of its known properties, a plausible synthetic pathway, and an evidence-based discussion of its potential pharmacological activities. Further research into the specific biological profile of this compound could unveil novel therapeutic applications.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2 - MOLBASE Encyclopedia [m.molbase.com]
- 4. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Powder Pharmaceutical-Grade Purity at Best Price [jigspharma.com]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 74852-62-3 [chemicalbook.com]
- 9. This compound CAS#: 74852-62-3 [m.chemicalbook.com]
- 10. This compound | 74852-62-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Master's thesis - Dissertation [dissertationtopic.net]
- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. etd.auburn.edu [etd.auburn.edu]
- 22. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 23. electronicsandbooks.com [electronicsandbooks.com]
- 24. mmbio.byu.edu [mmbio.byu.edu]
- 25. assets.thermofisher.com [assets.thermofisher.com]
- 26. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Biological Activity of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is a substituted arylpiperazine that, while primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents, including notable antifungal medications, belongs to a class of compounds with significant potential for biological activity.[1][2][3][4] The arylpiperazine moiety is a well-established pharmacophore known to interact with various central nervous system (CNS) targets, particularly serotonin and dopamine receptors.[5][6][7][8][9] This technical guide provides a comprehensive overview of the anticipated biological activities of this compound based on the extensive research conducted on analogous arylpiperazine derivatives. It details the expected receptor interactions, potential signaling pathways, and standard experimental protocols for evaluating such compounds. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and related molecules.
Introduction
The compound this compound, with CAS number 74852-62-3, is a notable member of the arylpiperazine family.[10] Structurally, it features a piperazine ring linking a 4-aminophenyl group and a 4-methoxyphenyl group. This structural motif is prevalent in a multitude of biologically active compounds, suggesting that this compound itself may possess interesting pharmacological properties.[1][2] Its primary documented use is as a precursor in the synthesis of antifungal agents like Itraconazole.[3][4] However, the inherent characteristics of the arylpiperazine scaffold warrant a deeper exploration of its potential direct biological effects, particularly within the realm of neuropharmacology.[1]
Anticipated Biological Activity and Mechanism of Action
While specific biological activity data for this compound is not extensively available in public literature, the well-characterized pharmacology of the arylpiperazine class allows for informed predictions of its likely biological targets and mechanisms of action.
Interaction with Serotonin Receptors
Arylpiperazine derivatives are renowned for their interaction with various serotonin (5-HT) receptor subtypes.[11][12][13][14] It is highly probable that this compound exhibits affinity for one or more 5-HT receptors, such as 5-HT1A, 5-HT2A, and 5-HT7.[12][13][14][15] The nature of this interaction, whether agonistic, antagonistic, or modulatory, would determine its downstream physiological effects. For instance, agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, while antagonism at 5-HT2A receptors is a key feature of several atypical antipsychotics.
Interaction with Dopamine Receptors
The arylpiperazine moiety is also a common feature in ligands for dopamine receptors, particularly the D2 and D3 subtypes.[5][6][8][16][17] The affinity for these receptors is a critical determinant of the antipsychotic potential of a compound. The interaction of the protonated nitrogen of the piperazine ring with key aspartate residues in the receptor binding pocket is a crucial factor for high-affinity binding.[5][8][9]
General Signaling Pathway for GPCRs
The majority of serotonin and dopamine receptors are G-protein coupled receptors (GPCRs). Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular G-proteins and the subsequent modulation of second messenger systems, such as cyclic AMP (cAMP) and inositol phosphates. This signaling cascade ultimately results in a cellular response.
Caption: Generalized GPCR signaling cascade.
Quantitative Biological Data
As of the latest literature review, specific quantitative biological activity data (e.g., IC50, Ki, EC50) for this compound is not publicly available. The following table is provided as a template to illustrate how such data would be presented. Researchers are encouraged to perform the relevant assays to populate this table.
| Target | Assay Type | Radioligand | Test Compound Concentration Range | Ki (nM) ± SEM | IC50 (nM) ± SEM | EC50 (nM) ± SEM | Mode of Action |
| Human 5-HT1A Receptor | Radioligand Binding | [3H]-8-OH-DPAT | 0.1 - 10,000 nM | Data not available | Data not available | - | Data not available |
| Human 5-HT2A Receptor | Radioligand Binding | [3H]-Ketanserin | 0.1 - 10,000 nM | Data not available | Data not available | - | Data not available |
| Human D2 Receptor | Radioligand Binding | [3H]-Spiperone | 0.1 - 10,000 nM | Data not available | Data not available | - | Data not available |
| Human D3 Receptor | Radioligand Binding | [3H]-Spiperone | 0.1 - 10,000 nM | Data not available | Data not available | - | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize the biological activity of arylpiperazine compounds.
Radioligand Binding Assay for Serotonin and Dopamine Receptors
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the affinity of this compound for serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2, D3) receptors.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2/D3).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific binding control (a high concentration of a known ligand for the receptor, e.g., 10 µM serotonin for 5-HT receptors, 10 µM haloperidol for dopamine receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18][19][20][21]
Caption: Workflow for a radioligand binding assay.
In Vitro Metabolic Stability Assay
This protocol is used to assess the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.
Materials:
-
Liver microsomes (human, rat, mouse, etc.).
-
Test compound (this compound).
-
NADPH regenerating system (or NADPH).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile (or other suitable organic solvent) for reaction termination.
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing liver microsomes and phosphate buffer.
-
Pre-incubation: Pre-incubate the master mix at 37°C.
-
Reaction Initiation: Add the test compound to the pre-incubated master mix, followed by the addition of the NADPH regenerating system to initiate the metabolic reaction. A control incubation without NADPH should also be performed.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the incubation mixture and add them to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[22][23][24][25]
Conclusion
This compound is a molecule of significant interest due to its structural similarity to a wide range of neuropharmacologically active compounds. While its primary current application is as a synthetic intermediate, the inherent properties of the arylpiperazine scaffold strongly suggest a potential for direct interaction with key CNS receptors, particularly those for serotonin and dopamine. The experimental protocols detailed in this guide provide a robust framework for the comprehensive biological evaluation of this compound. Further research to elucidate its specific receptor binding profile, functional activity, and metabolic fate is warranted and could unveil novel therapeutic applications for this versatile molecule. Researchers are encouraged to undertake these studies to fully characterize the biological activity of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 74852-62-3 [m.chemicalbook.com]
- 4. This compound | 74852-62-3 [chemicalbook.com]
- 5. chem.bg.ac.rs [chem.bg.ac.rs]
- 6. mdpi.com [mdpi.com]
- 7. Buy 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [smolecule.com]
- 8. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 74852-62-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. courses.edx.org [courses.edx.org]
- 19. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 20. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IC50 - Wikipedia [en.wikipedia.org]
- 22. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nuvisan.com [nuvisan.com]
- 24. admescope.com [admescope.com]
- 25. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Void: An In-Depth Technical Examination of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine as a Chemical Intermediate with Therapeutic Potential
For Immediate Release
Shanghai, China – December 24, 2025 – This technical whitepaper provides a comprehensive overview of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, a heterocyclic compound of significant interest in pharmaceutical research and development. While extensive investigation reveals its primary role as a crucial chemical intermediate, particularly in the synthesis of potent antifungal agents, a notable absence of publicly available, specific pharmacological data for the compound itself presents a compelling case for further scientific inquiry. This document will synthesize the available information on its chemical properties, detail a representative synthetic protocol, and infer its potential pharmacological profile based on the well-established activities of structurally related arylpiperazine compounds. This analysis is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₁₇H₂₁N₃O and a molecular weight of 283.38 g/mol .[1] It is recognized as a versatile building block in medicinal chemistry.[2] The table below summarizes its key physical and chemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₁N₃O | [1] |
| Molecular Weight | 283.38 g/mol | [1] |
| CAS Number | 74852-62-3 | [1] |
| Appearance | Yellow to Amber to Dark red powder to crystal | |
| Melting Point | 186 °C | [3] |
| Boiling Point | 506.7±50.0 °C (Predicted) | [3] |
| Density | 1.165±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Chloroform (Slightly), Dichloromethane (Slightly) | [3] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [3] |
Role as a Chemical Intermediate
The primary documented application of this compound is as a key intermediate in the synthesis of the triazole antifungal agent, Itraconazole.[3] Its molecular structure provides a versatile scaffold for the construction of more complex molecules. The aminophenyl and methoxyphenyl moieties, along with the central piperazine ring, offer multiple reaction sites for chemical modification.
Inferred Pharmacological Profile
While direct pharmacological data for this compound is not available in the public domain, the extensive body of research on the arylpiperazine class of compounds allows for an informed inference of its potential biological activities. Arylpiperazine derivatives are well-known for their interactions with central nervous system (CNS) receptors, particularly dopamine and serotonin receptors.[4][5]
Potential Interaction with Dopamine Receptors
Numerous studies have demonstrated that arylpiperazine derivatives can exhibit high affinity for dopamine D2 and D3 receptors.[6][7] The 1-arylpiperazine moiety is a common pharmacophore in ligands targeting these receptors. It is plausible that this compound could act as a ligand for D2 and/or D3 receptors, potentially as an antagonist or partial agonist. Such activity could have implications for the treatment of neuropsychiatric disorders.[6]
Potential Interaction with Serotonin Receptors
The arylpiperazine scaffold is also a well-established feature of ligands for various serotonin (5-HT) receptor subtypes, including 5-HT₁A and 5-HT₇.[8][9] Derivatives of 1-(2-methoxyphenyl)piperazine have shown high affinity for these receptors.[9] Therefore, it is reasonable to hypothesize that this compound may also bind to and modulate the activity of serotonin receptors, suggesting potential applications in the treatment of depression and anxiety.[4]
The diagram below illustrates the potential signaling pathways that could be modulated by this compound, based on the known pharmacology of related arylpiperazine compounds.
Experimental Protocols: A Representative Synthesis
While specific protocols for the pharmacological evaluation of this compound are not available, a representative chemical synthesis can be detailed based on established methods for analogous compounds. The following protocol describes a potential route for its preparation.
Objective: To synthesize this compound.
Materials:
-
1-(4-Methoxyphenyl)piperazine
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C)
-
Hydrazine hydrate or Hydrogen gas
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography apparatus
Procedure:
Step 1: Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine
-
To a solution of 1-(4-methoxyphenyl)piperazine (1 equivalent) in DMF, add 1-fluoro-4-nitrobenzene (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.
Step 2: Reduction of the Nitro Group to an Amino Group
-
Dissolve the product from Step 1 in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Add hydrazine hydrate (3-5 equivalents) dropwise at room temperature or carry out the reaction under a hydrogen atmosphere (50 psi).
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Characterization:
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
The following diagram illustrates a general workflow for the synthesis and characterization of the target compound.
Conclusion and Future Directions
This compound is a compound with a well-defined role as a chemical intermediate in the pharmaceutical industry. While its direct pharmacological profile remains uncharacterized in the public domain, its structural similarity to a large class of neurologically active arylpiperazines strongly suggests a potential for interaction with dopamine and serotonin receptors. The lack of quantitative biological data represents a significant knowledge gap and a clear opportunity for future research. In vitro binding and functional assays targeting a panel of CNS receptors are warranted to elucidate the specific pharmacological properties of this compound. Such studies could uncover novel therapeutic potential for this compound beyond its current application as a synthetic building block.
References
- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 74852-62-3 [m.chemicalbook.com]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vitro Profile of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine: A Review of Available Data
For Immediate Release
A comprehensive search of scientific databases for in vitro studies on 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine did not yield specific experimental data such as IC50, Ki, or EC50 values. The compound is frequently cited in chemical synthesis literature, particularly as a building block for more complex molecules, including antifungal agents.[1] Its versatile structure is noted for its potential in developing biologically active molecules, with mentions of its use in neuropharmacology research and in biochemical assays for screening new drug candidates.[2] However, these references do not provide detailed protocols or quantitative results of such assays.
The arylpiperazine scaffold, a core component of this compound, is a well-established pharmacophore found in numerous drugs targeting the central nervous system and other biological systems. Derivatives of arylpiperazine have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[3][4] Furthermore, this class of compounds is known to interact with a variety of molecular targets, including serotonin (5-HT) and dopamine receptors, highlighting their potential in the treatment of neurological and psychiatric disorders.[5][6][7][8][9]
Despite the rich pharmacology of the arylpiperazine class, specific in vitro characterization of this compound remains elusive in the public domain. Consequently, it is not possible to construct a detailed technical guide with quantitative data tables, specific experimental protocols, or signaling pathway diagrams as originally requested. The available information is insufficient to delineate its mechanism of action or to provide a comprehensive profile of its biological activity at the molecular and cellular levels.
Researchers and drug development professionals interested in the potential therapeutic applications of this compound would need to conduct foundational in vitro studies to establish its pharmacological profile. Such studies would include, but not be limited to, receptor binding assays across a panel of relevant targets, enzyme inhibition assays, and cell-based functional assays to determine its agonist or antagonist properties and to elucidate any downstream signaling effects.
Due to the absence of specific in vitro data for this compound, the creation of quantitative data tables and signaling pathway diagrams is not feasible at this time. The following conceptual diagrams illustrate a generic experimental workflow and a hypothetical signaling pathway that could be investigated for a novel arylpiperazine compound, based on the known activities of this chemical class.
Conceptual Experimental Workflow
This diagram outlines a general workflow for the initial in vitro evaluation of a novel arylpiperazine compound.
Caption: Conceptual workflow for in vitro characterization.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling cascade that could be modulated by an arylpiperazine derivative acting on a G-protein coupled receptor (GPCR), such as a serotonin receptor.
Caption: Hypothetical GPCR signaling pathway.
References
- 1. This compound | 74852-62-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Neuropharmacological Profile of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine: A Review of Available Data
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Piperazine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, prominently featuring interactions with serotonergic and dopaminergic systems. The core structure of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine combines a 4-methoxyphenylpiperazine moiety, known to be a key pharmacophore in several centrally acting drugs, with a 4-aminophenyl group. This unique combination suggests a potential for complex interactions with monoamine neurotransmitter receptors and transporters, making it a compound of interest for neuropharmacological research. The compound is noted for its utility as an intermediate in the synthesis of various pharmaceutical agents, including some targeting neurological disorders.[1][2] Its favorable solubility and stability characteristics further enhance its potential utility in drug discovery and development.[2]
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 74852-62-3 | [3] |
| Molecular Formula | C₁₇H₂₁N₃O | [3] |
| Molecular Weight | 283.38 g/mol | [4] |
| Melting Point | 186 °C | [4] |
| Appearance | Yellow to amber to dark red crystalline powder | [2] |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N | [3] |
| InChI Key | VXEGSRKPIUDPQT-UHFFFAOYSA-N | [3] |
Synthesis
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the N-arylation of a piperazine derivative. A general synthetic scheme is outlined below.
References
- 1. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 4. This compound [myskinrecipes.com]
An In-depth Technical Guide to the Discovery and Synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, a key intermediate in the synthesis of various biologically active molecules. The document details its discovery, principal synthetic routes with comparative data, and in-depth experimental protocols. Furthermore, it elucidates the broader role of the arylpiperazine moiety in medicinal chemistry, with a focus on its interaction with key neurotransmitter systems, illustrated through detailed signaling pathway diagrams.
Introduction: The Significance of Arylpiperazines
The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). Compounds incorporating this moiety have shown significant activity as modulators of various neurotransmitter receptors, including serotonin and dopamine receptors. This compound serves as a crucial building block in the development of novel therapeutics, particularly those aimed at treating neurological and psychiatric disorders. Its structure allows for diverse chemical modifications to optimize pharmacological properties such as efficacy, selectivity, and pharmacokinetic profiles.
Discovery and Initial Synthesis
While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its synthesis is logically derived from established methodologies for creating unsymmetrical diarylpiperazines. The initial approaches likely involved multi-step sequences, beginning with the synthesis of a mono-arylated piperazine intermediate, followed by the introduction of the second aryl group. A common strategy involves the synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, which is then reduced to the target amine.
Synthetic Methodologies
Several synthetic strategies can be employed for the preparation of this compound. The most prominent and industrially relevant methods are the Buchwald-Hartwig amination and the Ullmann condensation, alongside classical multi-step approaches involving nucleophilic aromatic substitution followed by reduction.
Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation due to its high efficiency and functional group tolerance.[1] This reaction directly couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base.
Diagram 1: Synthesis of this compound via Buchwald-Hartwig Amination
Caption: Synthetic workflow for this compound.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[2] While it often requires higher temperatures compared to the Buchwald-Hartwig amination, it remains a viable method, particularly in industrial settings.
Reductive Amination
Reductive amination is another key strategy for C-N bond formation and is widely used in the pharmaceutical industry.[3] This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. While not a direct route to the title compound from simple precursors, it can be a crucial step in the synthesis of more complex derivatives.
Quantitative Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound and its immediate precursors, compiled from various sources.
| Synthesis Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Synthesis of 1,4-bis(p-methoxyphenyl)piperazine | Piperazine, p-methoxybromobenzene | Palladium acetate, Potassium tert-amylate | Toluene | 110 | 1 | 90 | 99 | CN114516849A[4] |
| Synthesis of 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine | p-nitrobenzyl chloride, p-methoxyphenylpiperazine dihydrochloride | Triethylamine | Ethylene Glycol | 80 | 1 | 81 | - | PrepChem[5] |
| Reduction of Nitro to Amine | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | H₂, Pd/C | Various | RT-50 | - | High | High | General Knowledge |
Experimental Protocols
The following protocols are detailed methodologies for the key synthetic steps.
Protocol 1: Synthesis of 1,4-bis(p-methoxyphenyl)piperazine (Illustrative Buchwald-Hartwig Reaction)
This protocol is adapted from a procedure for a similar compound and illustrates a typical Buchwald-Hartwig amination.[4]
Materials:
-
Piperazine (0.431g, 5mmol)
-
p-Methoxybromobenzene (2.244g, 12mmol)
-
Palladium acetate (0.025g)
-
Potassium tert-amylate (1.8g)
-
Toluene (40ml)
-
5% Ammonium chloride aqueous solution
-
Dichloromethane
Procedure:
-
To a dry, nitrogen-purged 100ml reaction flask, add toluene (40ml), palladium acetate (0.025g), potassium tert-amylate (1.8g), piperazine (0.431g), and p-methoxybromobenzene (2.244g).
-
Heat the reaction mixture to 110°C and maintain for 1 hour.
-
Cool the mixture to room temperature.
-
Slowly add 80g of 5% ammonium chloride aqueous solution, maintaining the temperature below 20°C.
-
Extract the aqueous layer with 200g of dichloromethane.
-
Combine the organic layers and concentrate to dryness under reduced pressure.
-
Purify the crude product by column chromatography to yield an off-white solid.
Expected Outcome:
-
Yield: ~90%
-
Purity: ~99%
-
¹H NMR (400MHz, DMSO) δ: 6.85-6.75 (m, 4H), 6.70-6.60 (m, 4H), 3.33 (s, 6H), 3.07 (s, 8H).[4]
Protocol 2: Reduction of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
This is a general procedure for the reduction of a nitro group to an amine using catalytic hydrogenation.
Materials:
-
1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
Procedure:
-
Dissolve 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the vessel with nitrogen and then with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Biological Context and Signaling Pathways
The pharmacological importance of this compound lies in its utility as a scaffold for molecules that interact with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.
Interaction with Dopamine Receptors
Arylpiperazine derivatives are known to bind to dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia and Parkinson's disease.[6] The D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Diagram 2: Dopamine D2 Receptor Signaling Pathway
Caption: Arylpiperazine antagonism of the Dopamine D2 receptor signaling pathway.
Interaction with Serotonin Receptors
The arylpiperazine moiety is also a common feature in ligands for various serotonin (5-HT) receptors.[1] For example, many atypical antipsychotics and antidepressants target 5-HT receptors. The 5-HT1A receptor is a Gi-coupled receptor similar to the D2 receptor, while the 5-HT2A receptor is a Gq-coupled receptor that activates the phospholipase C pathway.
Diagram 3: Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Arylpiperazine modulation of the Serotonin 5-HT2A receptor pathway.
Conclusion
This compound is a versatile and valuable intermediate in pharmaceutical research and drug development. Its synthesis can be achieved through several robust methods, with the Buchwald-Hartwig amination offering a modern and efficient route. The inherent ability of the arylpiperazine core to interact with key neurotransmitter receptors underscores its importance in the design of novel CNS-active agents. This guide provides a foundational understanding of the synthesis and biological relevance of this compound, serving as a valuable resource for researchers in the field.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and synthetic characteristics of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical agents, notably the antifungal drug Itraconazole. This document outlines predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a representative synthetic pathway.
Core Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ) ppm | Assignment |
| ~6.85 (d, 2H) | Ar-H (methoxyphenyl) |
| ~6.70 (d, 2H) | Ar-H (aminophenyl) |
| ~6.60 (d, 2H) | Ar-H (methoxyphenyl) |
| ~6.50 (d, 2H) | Ar-H (aminophenyl) |
| ~3.75 (s, 3H) | -OCH₃ |
| ~3.50 (br s, 2H) | -NH₂ |
| ~3.10 (t, 4H) | Piperazine-H |
| ~3.00 (t, 4H) | Piperazine-H |
Table 2: Plausible Mass Spectrometry Fragmentation Data
| m/z (Predicted) | Proposed Fragment Ion |
| 283 | [M]⁺ (Molecular Ion) |
| 268 | [M - CH₃]⁺ |
| 192 | [M - C₆H₄NH₂]⁺ |
| 177 | [C₁₁H₁₅N₂O]⁺ |
| 135 | [C₈H₉NO]⁺ |
| 122 | [C₇H₈NO]⁺ |
| 108 | [C₆H₆NO]⁺ |
| 92 | [C₆H₆N]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring NMR and MS data for aromatic piperazine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher for better resolution.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., a 30° pulse with a relaxation delay of 1-2 seconds).
-
The spectral width should be set to approximately 12-15 ppm.
-
Obtain a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
The spectral width should be set to approximately 200-220 ppm.
-
A significantly larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Process the data with a line broadening of 1-2 Hz.
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation and Analysis:
-
The analysis can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For LC-MS (Electrospray Ionization - ESI):
-
Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS system.
-
Use a suitable reversed-phase column (e.g., C18).
-
A typical mobile phase would be a gradient of water and acetonitrile, both containing a small amount of formic acid (0.1%) to promote ionization.
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire data over a mass range of m/z 50-500.
-
For fragmentation analysis (MS/MS), select the molecular ion peak (m/z 283) as the precursor ion and apply collision-induced dissociation (CID).
-
-
Synthetic Pathway
This compound is commonly synthesized as a precursor for more complex pharmaceutical molecules. A general synthetic approach involves the N-arylation of a piperazine derivative.
Caption: Synthetic pathway for this compound.
An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
Disclaimer: There is limited publicly available scientific literature specifically investigating 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine. However, its core chemical structure, a diarylpiperazine, is a well-established pharmacophore found in numerous centrally-acting drugs. This guide, therefore, extrapolates the potential therapeutic targets of the title compound based on the known pharmacology of structurally related diarylpiperazine derivatives.
Introduction
This compound belongs to the diarylpiperazine class of compounds. This chemical scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system (CNS). Consequently, diarylpiperazine derivatives have found therapeutic applications as antipsychotics, antidepressants, and anxiolytics. This technical guide will provide an in-depth overview of the likely therapeutic targets of this compound, their associated signaling pathways, and the experimental protocols used to characterize these interactions.
Potential Therapeutic Targets
Based on the pharmacology of known diarylpiperazine drugs, the primary potential therapeutic targets for this compound are dopaminergic and serotonergic receptors.
1. Dopamine Receptors:
The dopamine D2 receptor is a key target for many antipsychotic drugs.[1][2] Diarylpiperazines often exhibit high affinity for D2-like receptors (D2, D3, and D4).[3][4]
-
Dopamine D2 Receptor: Antagonism or partial agonism at the D2 receptor is a cornerstone of antipsychotic therapy.[1][5] Aripiprazole, a well-known diarylpiperazine, is a D2 partial agonist.[1][6][7]
-
Dopamine D3 and D4 Receptors: These receptors are also implicated in the pathophysiology of psychosis and are targeted by some atypical antipsychotics. Aripiprazole, for instance, has a high affinity for D3 receptors.[3]
2. Serotonin Receptors:
Modulation of various serotonin (5-HT) receptor subtypes is a common feature of modern psychotropic medications, contributing to their efficacy and side-effect profiles.[8][9][10]
-
5-HT1A Receptor: Agonism or partial agonism at the 5-HT1A receptor is associated with anxiolytic and antidepressant effects.[8][9][11] Buspirone, a diarylpiperazine anxiolytic, is a 5-HT1A receptor agonist.[11][12][13]
-
5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms of schizophrenia and reduce the risk of extrapyramidal side effects.[14][15][16] Ziprasidone is a potent 5-HT2A antagonist.[15][17][18]
-
5-HT2C and 5-HT7 Receptors: Interactions with these receptors can also contribute to the overall pharmacological profile, influencing mood, cognition, and sleep.[3][15]
3. Other Potential Targets:
-
Adrenergic Receptors: Some diarylpiperazines show affinity for α1- and α2-adrenergic receptors, which can contribute to both therapeutic effects and side effects like orthostatic hypotension.[15][19]
-
Histamine H1 Receptor: Affinity for the H1 receptor is associated with sedative effects.[20]
-
Serotonin and Norepinephrine Transporters (SERT and NET): Inhibition of these transporters is the primary mechanism of action for many antidepressant drugs.[15][17]
Signaling Pathways
The interaction of this compound with its potential targets would initiate specific intracellular signaling cascades.
1. Dopamine D2 Receptor Signaling:
D2 receptors are Gαi/o-coupled GPCRs.[5][21] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[22][23] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. D2 receptors can also signal through β-arrestin pathways and modulate ion channels.[5][23]
Dopamine D2 Receptor Signaling Pathway.
2. Serotonin 5-HT1A Receptor Signaling:
Similar to D2 receptors, 5-HT1A receptors are coupled to Gαi/o proteins.[8][10][24] Their activation inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity.[25] They can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[10]
Serotonin 5-HT1A Receptor Signaling Pathway.
3. Serotonin 5-HT2A Receptor Signaling:
In contrast to 5-HT1A receptors, 5-HT2A receptors are coupled to Gαq/11 proteins.[14][26][27] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14][26] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[16][26]
Serotonin 5-HT2A Receptor Signaling Pathway.
Quantitative Data Presentation
The following table summarizes the binding affinities (Ki, in nM) of representative diarylpiperazine drugs for various receptors. Lower Ki values indicate higher binding affinity.
| Compound | D2 | 5-HT1A | 5-HT2A | Reference |
| Aripiprazole | 0.34 | 1.7 | 3.4 | [3][4] |
| Ziprasidone | High | High | High | [17][18] |
| Buspirone | Moderate | High | Some | [11][12][13] |
Experimental Protocols
Characterization of the interaction of this compound with its potential targets would involve a series of in vitro assays.
1. Radioligand Binding Assay:
This assay is the gold standard for determining the affinity of a compound for a receptor.[28][29] It measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[30][31][32]
-
Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]spiperone for D2 receptors).
-
Test compound (this compound).
-
Assay buffer.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration through glass fiber filters.[30][31]
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Radioligand Binding Assay Workflow.
2. [35S]GTPγS Binding Assay:
This is a functional assay that measures the activation of G-proteins following agonist binding to a GPCR.[33][34][35][36] It is used to determine whether a compound is an agonist, antagonist, or inverse agonist.
-
Objective: To assess the functional activity of the test compound at a Gαi/o- or Gαq/11-coupled receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound.
-
Assay buffer.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate cell membranes with the test compound and GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate to allow for [35S]GTPγS binding to activated G-proteins.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.[37]
-
An increase in [35S]GTPγS binding indicates agonist activity, while inhibition of agonist-stimulated binding suggests antagonist activity.
-
3. Calcium Flux Assay:
This assay measures changes in intracellular calcium concentration, which is a downstream event of Gαq/11-coupled receptor activation.[38][39][40][41][42]
-
Objective: To determine the functional activity of the test compound at a Gαq/11-coupled receptor (e.g., 5-HT2A).
-
Materials:
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Add the test compound to the cells.
-
Measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium and suggests agonist activity.
-
4. Neurotransmitter Transporter Uptake Assay:
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.[43][44][45][46][47]
-
Objective: To determine if the test compound inhibits SERT or NET.
-
Materials:
-
Cells expressing the transporter of interest (e.g., SERT or NET).
-
A fluorescent substrate for the transporter.
-
Test compound.
-
Assay buffer.
-
A fluorescence plate reader.
-
-
Procedure:
-
Incubate the cells with the test compound.
-
Add the fluorescent substrate.
-
Measure the uptake of the substrate by monitoring the increase in intracellular fluorescence. A decrease in fluorescence in the presence of the test compound indicates inhibition of the transporter.
-
Conclusion
Based on its diarylpiperazine scaffold, this compound is likely to interact with a range of dopamine and serotonin receptors, and potentially other CNS targets. Its pharmacological profile will depend on its specific affinities and functional activities at these targets. A comprehensive in vitro characterization using the assays described in this guide will be necessary to elucidate its precise mechanism of action and to determine its potential therapeutic applications in the treatment of psychiatric and neurological disorders.
References
- 1. Aripiprazole: examining the clinical implications of D2 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aripiprazole: Examining the Clinical Implications of D2 Affinity | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. benchchem.com [benchchem.com]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buspar (Buspirone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 15. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. psychiatrist.com [psychiatrist.com]
- 20. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 24. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. giffordbioscience.com [giffordbioscience.com]
- 31. benchchem.com [benchchem.com]
- 32. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 33. benchchem.com [benchchem.com]
- 34. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 36. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. bu.edu [bu.edu]
- 39. Fluo-8 Calcium Flux Assay [protocols.io]
- 40. bio-protocol.org [bio-protocol.org]
- 41. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 42. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 43. moleculardevices.com [moleculardevices.com]
- 44. moleculardevices.com [moleculardevices.com]
- 45. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 46. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 47. MD Neurotransmitter Transporter Assay | LabX.com [labx.com]
An In-depth Technical Guide on 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine for Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antifungal properties of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is not extensively available in current literature. This guide is a comprehensive resource built upon established knowledge of structurally related piperazine derivatives and general antifungal research methodologies. The experimental protocols, proposed mechanisms, and data presented herein are intended to serve as a foundational framework for future investigation into this specific compound.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the exploration and development of novel antifungal agents. Piperazine derivatives have garnered considerable attention in medicinal chemistry due to their versatile pharmacophoric properties and have been identified as promising scaffolds for the development of new therapeutic agents, including antifungals.[1][2][3][4] The compound this compound represents a potential candidate for antifungal research, combining the piperazine core with aryl substitutions that may confer specific biological activities. This technical guide provides a comprehensive overview of the potential antifungal research applications of this compound, including a proposed mechanism of action, detailed experimental protocols for its synthesis and evaluation, and a framework for data presentation.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many antifungal agents containing an azole or a related nitrogen-containing heterocycle, such as piperazine, function by disrupting the integrity of the fungal cell membrane.[5][6] A primary target for these agents is the enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway.[6][7][8] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and ultimately, cell death.[7][8]
Based on the structural characteristics of this compound, it is hypothesized that its antifungal activity may stem from the inhibition of this key enzyme. The nitrogen atoms within the piperazine ring can coordinate with the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol.
Synthesis and Experimental Protocols
Synthesis of this compound
The synthesis of N-arylpiperazines can be achieved through various established methods.[9][10] A common and effective approach is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds. An alternative route involves the reaction of anilines with bis(2-chloroethyl)amine.[1] The following is a generalized protocol that can be adapted for the synthesis of the target compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 1-(4-methoxyphenyl)piperazine:
-
To a solution of 4-methoxyaniline in a suitable solvent (e.g., diglyme), add bis(2-chloroethyl)amine hydrochloride.
-
The reaction mixture is heated under reflux for an extended period (e.g., 24-48 hours).
-
After cooling, the mixture is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to yield 1-(4-methoxyphenyl)piperazine.
-
-
Step 2: Synthesis of 1-(4-nitrophenyl)-4-(4-methoxyphenyl)piperazine:
-
1-(4-methoxyphenyl)piperazine is reacted with 1-fluoro-4-nitrobenzene in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF).
-
The reaction is heated for several hours.
-
The product is isolated by precipitation upon addition of water and purified by recrystallization.
-
-
Step 3: Synthesis of this compound:
In Vitro Antifungal Susceptibility Testing
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended for evaluating the in vitro antifungal activity of new compounds.[11][12][13][14]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Fungal Inoculum:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates.
-
A suspension of fungal cells or conidia is prepared in sterile saline and adjusted to a specific concentration using a spectrophotometer or hemocytometer.
-
-
Preparation of Compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions are made in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
The plate is incubated at 35°C for 24 to 48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data for the antifungal activity of this compound against common fungal pathogens. This data is for illustrative purposes to demonstrate how results from antifungal susceptibility testing can be structured.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL)
| Fungal Species | This compound | Fluconazole (Control) | Amphotericin B (Control) |
| Candida albicans | 8 | 1 | 0.5 |
| Candida glabrata | 16 | 16 | 0.5 |
| Candida krusei | 4 | 64 | 1 |
| Aspergillus fumigatus | 32 | >64 | 1 |
| Aspergillus flavus | 16 | >64 | 1 |
| Cryptococcus neoformans | 8 | 4 | 0.25 |
Table 2: Cytotoxicity Data (CC50 in µM)
| Cell Line | This compound |
| HEK293 (Human embryonic kidney) | >100 |
| HepG2 (Human liver cancer) | 75 |
Table 3: Selectivity Index (SI)
| Fungal Species | Selectivity Index (SI = CC50 / MIC) |
| Candida albicans | >12.5 |
| Candida glabrata | >6.25 |
| Aspergillus fumigatus | >3.125 |
Conclusion
While direct experimental evidence for the antifungal activity of this compound is currently limited, its structural features suggest it is a promising candidate for further investigation. This guide provides a comprehensive framework for researchers to undertake such studies, from a plausible mechanism of action and detailed synthetic and testing protocols to a structured approach for data presentation. The exploration of novel piperazine derivatives like the one discussed here is a critical step towards expanding the arsenal of antifungal therapeutics and combating the growing threat of fungal infections.
References
- 1. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Piperazine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine in the Synthesis of Itraconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of the broad-spectrum antifungal agent, Itraconazole, with a specific focus on the integral role of the intermediate, 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate a comprehensive understanding for researchers and professionals in the field of drug development and medicinal chemistry.
Introduction to Itraconazole and the Significance of the Piperazine Moiety
Itraconazole is a triazole antifungal agent widely used in the treatment of a variety of fungal infections. Its complex molecular architecture necessitates a multi-step synthesis, often employing a convergent approach where key fragments of the molecule are synthesized separately and then combined. The central piperazine ring, connecting the triazolone and dichlorophenyl moieties, is a critical structural feature that influences the drug's pharmacokinetic and pharmacodynamic properties. The precursor, this compound, serves as a foundational building block for the construction of the triazolone portion of Itraconazole.
The Synthetic Pathway of Itraconazole
The synthesis of Itraconazole from this compound can be delineated into three primary stages:
Stage 1: Formation of the Triazolone Core. The aromatic amino group of this compound is the reactive center for the construction of the triazolone ring. This is a multi-step process involving the formation of a carbamate, followed by reaction with hydrazine and subsequent cyclization.
Stage 2: Alkylation of the Triazolone Ring. A sec-butyl side chain is introduced at the N-2 position of the triazolone ring via an alkylation reaction.
Stage 3: Final Condensation to Yield Itraconazole. The alkylated triazolone intermediate is coupled with a reactive derivative of the dichlorophenyl-dioxolane moiety to form the final Itraconazole molecule.
Below is a detailed examination of each stage, including experimental protocols and available quantitative data.
Experimental Protocols and Data
Stage 1: Synthesis of the Triazolone Core (Intermediate IT-VI)
The conversion of this compound to 2,4-dihydro-4-(4-(4-(4-methoxyphenyl)-1-piperazinyl)phenyl)-3H-1,2,4-triazol-3-one (IT-VI) is a critical sequence. While direct protocols for this specific starting material are not extensively published, a well-established pathway for analogous aniline derivatives provides a reliable methodology.[1]
Step 1a: Formation of Phenyl Carbamate Intermediate
-
Reaction Principle: The primary amino group of this compound reacts with phenyl chloroformate to form a stable phenyl carbamate intermediate. Pyridine is typically used as a base to neutralize the HCl generated during the reaction.
-
Experimental Protocol:
-
Dissolve this compound in a suitable solvent such as pyridine.
-
Cool the solution in an ice bath.
-
Slowly add phenyl chloroformate dropwise while maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phenyl carbamate intermediate.
-
Step 1b: Formation of Hydrazinecarboxamide Intermediate
-
Reaction Principle: The phenyl carbamate intermediate is reacted with hydrazine hydrate to displace the phenoxy group and form a hydrazinecarboxamide.
-
Experimental Protocol:
-
Dissolve the crude phenyl carbamate from the previous step in a suitable solvent like methanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude N-(4-(4-(4-Methoxyphenyl)-1-piperazinyl)phenyl)hydrazinecarboxamide can be used in the next step without further purification or can be purified by recrystallization.
-
Step 1c: Cyclization to the Triazolone Ring (IT-VI)
-
Reaction Principle: The hydrazinecarboxamide intermediate is cyclized using formamidine acetate to form the desired triazolone ring.
-
Experimental Protocol:
-
Suspend the crude hydrazinecarboxamide in a suitable solvent like methanol.
-
Add formamidine acetate to the suspension.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction for the formation of the triazolone product by TLC.
-
Upon completion, cool the mixture, and the product may precipitate.
-
Filter the solid, wash with a cold solvent, and dry to obtain 2,4-dihydro-4-(4-(4-(4-methoxyphenyl)-1-piperazinyl)phenyl)-3H-1,2,4-triazol-3-one (IT-VI).
-
| Stage 1: Triazolone Core Synthesis | Yield | Purity | Reference |
| Overall Yield (from nitro-analogue) | High | Not specified | [2] |
Note: The yields for this specific pathway starting from the amino-precursor are not explicitly detailed in the provided search results but are expected to be high based on analogous syntheses.
Stage 2: Alkylation of the Triazolone Core (Intermediate IT-VII)
-
Reaction Principle: The triazolone intermediate (IT-VI) is alkylated with 2-bromobutane in the presence of a base to introduce the sec-butyl group.[1]
-
Experimental Protocol:
-
Dissolve the triazolone intermediate (IT-VI) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).
-
Add a base, such as powdered potassium hydroxide.
-
Add 2-bromobutane to the reaction mixture.
-
Heat the mixture to approximately 90°C and stir for several hours.[2]
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2,4-dihydro-4-(4-(4-(4-methoxyphenyl)-1-piperazinyl)phenyl)-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one (IT-VII).
-
| Stage 2: Alkylation | Reagents | Temperature | Time | Yield | Reference |
| Triazolone Alkylation | 2-Bromobutane, KOH, DMSO | 90°C | 12 hours | High | [2] |
Stage 3: Final Condensation to Itraconazole (IT-IX)
-
Reaction Principle: The alkylated triazolone (IT-VII) undergoes a demethylation of the methoxy group to a hydroxyl group, followed by a condensation reaction with a mesylated or tosylated derivative of the dichlorophenyl-dioxolane moiety.
-
Step 3a: Demethylation (Formation of IT-VIII)
-
Note: The methoxyphenyl group is often demethylated to a hydroxyphenyl group at a late stage in the synthesis to allow for the final coupling. This can be achieved using strong acids like HBr.
-
-
Step 3b: Condensation
-
Experimental Protocol:
-
The hydroxylated triazolone intermediate (IT-VIII) is dissolved in an organic solvent like toluene.
-
An aqueous solution of an inorganic base (e.g., sodium hydroxide or potassium hydroxide) is added.
-
A phase transfer catalyst (e.g., benzyltriethylammonium chloride - TEBA) and an antioxidant (e.g., hydrazine hydrate) can be added to improve yield and purity.
-
The mesylated dioxolane derivative (cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate) is added.
-
The biphasic mixture is heated to reflux (50-110°C) and stirred vigorously for 5-20 hours.
-
After cooling, the aqueous phase is separated.
-
The organic phase is cooled further to induce crystallization of the crude Itraconazole.
-
The crude product is filtered and purified by recrystallization from a suitable solvent mixture (e.g., methanol, acetone, and toluene).
-
-
| Stage 3: Final Condensation | Reagents | Temperature | Time | Yield | Purity | Reference |
| Condensation Reaction | NaOH, Toluene, Water, TEBA | 110°C (reflux) | 8 hours | ~95% | >99% | [3] |
| Condensation Reaction | KOH, Toluene, Water, TEBA | 110°C (reflux) | 7 hours | ~93-95% | >99% | [3] |
Visualizing the Synthesis
Synthesis Pathway of Itraconazole
Caption: Synthetic pathway of Itraconazole from its piperazine precursor.
Experimental Workflow for Final Condensation
Caption: Workflow for the final condensation step in Itraconazole synthesis.
Conclusion
This compound is a crucial intermediate in a convergent synthesis strategy for Itraconazole. Its primary role is to serve as the scaffold upon which the triazolone ring system is constructed. The aromatic amino group provides a convenient handle for the multi-step cyclization to form the triazolone core. Subsequent alkylation and a final condensation reaction with the dichlorophenyl-dioxolane side chain complete the synthesis of the Itraconazole molecule. The efficiency and purity achieved in the early stages of the synthesis, originating from this piperazine derivative, are paramount for the overall success of the manufacturing process of this important antifungal drug.
References
Methodological & Application
Synthesis Protocol for 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed synthetic protocols for the preparation of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, a key intermediate in pharmaceutical research and development. Two primary synthetic routes are presented: a modern palladium-catalyzed Buchwald-Hartwig amination and a classical two-step approach involving N-arylation followed by nitro group reduction. This document offers comprehensive experimental procedures, tabulated quantitative data for comparison, and visual workflows to aid in the successful synthesis of the target compound.
Introduction
This compound is a disubstituted piperazine derivative that serves as a crucial building block in the synthesis of various biologically active molecules. The presence of both a primary aromatic amine and a methoxy-substituted phenyl ring on the piperazine scaffold makes it a versatile intermediate for the development of novel therapeutic agents. The protocols outlined herein provide reliable methods for the synthesis of this compound, catering to different laboratory capabilities and preferences for synthetic strategy.
Data Summary
The following table summarizes the typical quantitative data for the two primary synthetic routes to this compound. Please note that yields and purity are dependent on the specific reaction conditions, scale, and purification methods employed.
| Step | Synthetic Route | Reactants | Catalyst/Reagent | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1. Synthesis of 1-(4-methoxyphenyl)piperazine | Both Routes | Piperazine, p-Methoxybromobenzene | Palladium Acetate, K-tert-amylate | Toluene | 1 | 110 | 90 | 99 | [1][2] |
| 2a. Buchwald-Hartwig Amination | Route 1 | 1-(4-methoxyphenyl)piperazine, 4-Bromoaniline | Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 8-12 | 100 | 85-95 | >98 | Adapted from[2] |
| 2b. N-Arylation of 1-(4-methoxyphenyl)piperazine | Route 2 | 1-(4-methoxyphenyl)piperazine, 1-Chloro-4-nitrobenzene | K₂CO₃ | DMF | 6-8 | 120 | ~90 | >97 | Adapted from[1] |
| 3. Reduction of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | Route 2 | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | SnCl₂·2H₂O / HCl or H₂/Pd-C | Ethanol | 2-4 | Reflux / RT | >90 | >98 | General knowledge |
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 1-(4-methoxyphenyl)piperazine
This procedure describes the synthesis of the key intermediate, 1-(4-methoxyphenyl)piperazine, via a Buchwald-Hartwig amination reaction.
Procedure:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add toluene (40 mL), palladium acetate (0.025 g), and potassium tert-amylate (1.8 g).
-
Stir the mixture at room temperature for 10 minutes.
-
Add piperazine (0.431 g, 5 mmol) and p-methoxybromobenzene (2.244 g, 12 mmol) to the flask.
-
Heat the reaction mixture to 110 °C and maintain for 1 hour.[1][2]
-
Cool the reaction to room temperature and quench by the dropwise addition of a 5% aqueous ammonium chloride solution (80 mL) while keeping the temperature below 20 °C.
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-methoxyphenyl)piperazine as an off-white solid.
Route 1: Buchwald-Hartwig Amination
This route provides a direct method to the target compound from 1-(4-methoxyphenyl)piperazine and 4-bromoaniline.
Diagram of Synthetic Workflow (Route 1)
Caption: Workflow for the synthesis via Buchwald-Hartwig amination.
Experimental Protocol (Route 1)
-
In a dry Schlenk tube, combine 1-(4-methoxyphenyl)piperazine (1.92 g, 10 mmol), 4-bromoaniline (1.72 g, 10 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol), rac-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 125 mg, 0.2 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Route 2: N-Arylation and Reduction
This classical two-step approach involves the formation of a nitro-intermediate followed by its reduction.
Diagram of Synthetic Workflow (Route 2)
Caption: Workflow for the synthesis via N-arylation and reduction.
Experimental Protocol (Route 2)
Step 2a: Synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
-
To a round-bottom flask, add 1-(4-methoxyphenyl)piperazine (1.92 g, 10 mmol), 1-chloro-4-nitrobenzene (1.58 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in dimethylformamide (DMF, 40 mL).
-
Heat the mixture to 120 °C and stir for 6-8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (200 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.
Step 2b: Reduction to this compound
-
Suspend 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (3.13 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (11.3 g, 50 mmol) in concentrated hydrochloric acid (20 mL) dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to afford the final product.
Conclusion
The two synthetic routes presented provide effective and reproducible methods for the synthesis of this compound. The Buchwald-Hartwig amination offers a more convergent and modern approach, while the N-arylation and reduction pathway represents a classical and often high-yielding alternative. The choice of method will depend on the specific requirements of the researcher, including available starting materials, catalyst systems, and desired purity profile. These protocols are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries.
References
Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine via Buchwald-Hartwig Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine, a key intermediate in the preparation of various pharmaceutically active compounds. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a powerful cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] These application notes offer a comprehensive guide, including a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the experimental workflow and the catalytic cycle to facilitate understanding and implementation in a laboratory setting.
Introduction
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of arylamines.[2][3] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or triflates and a wide variety of amines under relatively mild conditions.[1][4] The synthesis of 1,4-disubstituted piperazines, such as the target molecule this compound, is of significant interest due to the prevalence of the piperazine scaffold in numerous biologically active compounds.[5][6][7] This protocol details the coupling of 1-(4-methoxyphenyl)piperazine with a protected aniline equivalent, followed by deprotection to yield the desired product.
Experimental Protocol
This protocol is adapted from established Buchwald-Hartwig amination procedures and syntheses of structurally related diarylpiperazines.
Materials:
-
1-Bromo-4-nitrobenzene
-
1-(4-Methoxyphenyl)piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand[3]
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrazine monohydrate or hydrogen gas (H₂)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hydrogenation apparatus (if using H₂)
Procedure:
Step 1: Buchwald-Hartwig Coupling to Synthesize 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add palladium(II) acetate (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene to the flask.
-
Add 1-(4-methoxyphenyl)piperazine (1.0 equiv.) and 1-bromo-4-nitrobenzene (1.1 equiv.) to the reaction mixture.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine as a solid.
Step 2: Reduction of the Nitro Group to Synthesize this compound
-
Dissolve the 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (1.0 equiv.) obtained from Step 1 in methanol.
-
Carefully add 10% palladium on carbon (10% w/w).
-
To this suspension, add hydrazine monohydrate (5-10 equiv.) dropwise at room temperature. Alternatively, the reduction can be performed by bubbling hydrogen gas through the solution in a hydrogenation apparatus.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or silica gel column chromatography if necessary to yield this compound.
Data Presentation
The following table summarizes typical quantitative data expected from the synthesis.
| Parameter | Buchwald-Hartwig Coupling (Step 1) | Nitro Group Reduction (Step 2) |
| Reactants | 1-(4-methoxyphenyl)piperazine, 1-bromo-4-nitrobenzene | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine |
| Catalyst | Pd(OAc)₂ / XPhos | 10% Pd/C |
| Base | NaOt-Bu | - |
| Solvent | Toluene | Methanol |
| Temperature | 100-110 °C | Room Temperature |
| Reaction Time | 12-24 hours | 2-4 hours |
| Typical Yield | 85-95% | >90% |
| Purity (by HPLC) | >98% | >99% |
| Appearance | Yellow solid | Off-white to pale yellow solid |
Visualizations
Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 6. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
Introduction
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine (CAS No. 74852-62-3), also known as 4-[4-(4-Methoxyphenyl)-1-piperazinyl]aniline, is a critical chemical intermediate in the pharmaceutical industry.[1][2] Its primary application is in the synthesis of Itraconazole, a broad-spectrum triazole antifungal agent.[1] Accurate and reliable quantification of this intermediate is essential for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient (API). Monitoring its concentration during synthesis can help optimize reaction conditions and yield, while its detection as a potential impurity in the final drug product is a critical aspect of quality control.
These application notes provide detailed protocols for two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity analysis and quantification in complex matrices.
Application Note 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a robust reversed-phase HPLC method for the routine quantification and purity analysis of this compound. The method is suitable for assessing the compound in bulk materials and during various stages of the manufacturing process. The dual aromatic ring structure of the molecule provides strong UV absorbance, allowing for sensitive detection without the need for derivatization.[3]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[4]
-
Analytical Column: ACE C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent C18 stationary phase.[4]
-
Reagents:
-
Reference Standard: this compound, purity ≥98%.
2. Preparation of Solutions
-
Mobile Phase A: Accurately weigh 2.0 g of sodium phosphate dibasic and dissolve in 1 L of ultrapure water. Add 5.0 mL of triethylamine and adjust the pH to 7.0 with dilute phosphoric acid.[4] Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Methanol (HPLC grade).[4]
-
Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the diluent to a nominal concentration of 50 µg/mL, and filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions The chromatographic separation is achieved using a gradient elution. The conditions are summarized in the table below.
| Parameter | Condition |
| Column | ACE C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 2.0 g/L Sodium Phosphate Dibasic + 5.0 mL/L Triethylamine, pH 7.0B: Methanol[4] |
| Gradient Program | 0-15 min: 65%→25% A, 35%→75% B15-17 min: 25% A, 75% B17-18 min: 25%→65% A, 75%→35% B18-25 min: 65% A, 35% B[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 45 °C[4] |
| Injection Volume | 10 µL[4] |
| Detection Wavelength | 240 nm[4] |
| Run Time | 25 minutes |
4. Data Analysis
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample solution using the linear regression equation derived from the calibration curve.
Data Presentation: Method Validation Summary (HPLC-UV)
The following table summarizes the typical performance characteristics of this method, validated according to ICH guidelines.[4]
| Parameter | Typical Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | No interference from process-related impurities or degradation products. |
Visualization: HPLC-UV Experimental Workflow
Workflow for HPLC-UV Quantification.
Application Note 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as determining trace levels in biological matrices or identifying impurities at very low concentrations, an LC-MS/MS method is recommended.[5][6] This method combines the separation power of HPLC with the specificity of tandem mass spectrometry, providing excellent performance for trace quantification.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Analytical Column: A C18 reversed-phase column suitable for LC-MS (e.g., Synergi Polar-RP, 100 mm x 2.1 mm, 2.5 µm).[5]
-
Reagents:
-
Reference Standard: this compound, purity ≥98%.
-
Internal Standard (IS): A stable isotope-labeled analogue or a structurally similar compound with a distinct mass (e.g., deuterated 1-(4-methoxyphenyl)piperazine).
2. Preparation of Solutions
-
Mobile Phase A: 1 mM Ammonium formate in water with 0.1% formic acid.[5]
-
Mobile Phase B: Methanol with 0.1% formic acid.[5]
-
Diluent: 50:50 Methanol:Water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Internal Standard Stock Solution (100 µg/mL): Prepare in the same manner as the standard stock solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting the stock solution. Spike each standard with the internal standard to a constant final concentration (e.g., 20 ng/mL).
-
Sample Preparation: Sample preparation will depend on the matrix. For bulk drug, a simple dilution may suffice. For biological samples (e.g., plasma, serum), protein precipitation (with acetonitrile) or solid-phase extraction (SPE) would be required prior to dilution and addition of the internal standard.
3. LC-MS/MS Conditions The chromatographic and mass spectrometric conditions should be optimized for the specific instrument used. Representative conditions are provided below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Synergi Polar-RP, 100 mm x 2.1 mm, 2.5 µm)[5] |
| Mobile Phase | A: 1 mM Ammonium Formate + 0.1% Formic Acid in WaterB: Methanol + 0.1% Formic Acid[5] |
| Gradient Program | Optimized for separation from matrix components (e.g., 0-1 min 10% B, 1-5 min 10%→95% B, 5-7 min 95% B, 7-7.1 min 95%→10% B, 7.1-10 min 10% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |
| MRM Transitions (Hypothetical) | Analyte: m/z 284.2 → 135.1 (Quantifier), 284.2 → 193.1 (Qualifier)Internal Standard: Dependent on IS selected |
| Source Parameters | IonSpray Voltage: ~5500 V; Temperature: ~500 °C; Gas 1/Gas 2: Optimized for instrument |
4. Data Analysis
-
Integrate the peak areas for the specified MRM transitions for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in the sample using the linear regression equation from the weighted (e.g., 1/x²) calibration curve.
Data Presentation: Method Validation Summary (LC-MS/MS)
This method provides significantly lower detection and quantification limits compared to HPLC-UV.
| Parameter | Typical Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.05 ng/mL[5] |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Precision (%RSD) | < 15% (< 20% at LOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Specificity | High; achieved through unique MRM transitions. |
Visualization: LC-MS/MS Experimental Workflow
Workflow for LC-MS/MS Quantification.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ANILINE | CAS 74852-62-3 [matrix-fine-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 5. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purity Analysis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, a key intermediate in pharmaceutical synthesis.[1][2] The described Reversed-Phase HPLC (RP-HPLC) protocol is designed to be stability-indicating, capable of separating the main compound from potential process-related impurities and degradation products. This document provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to ensure accurate and reproducible results.
Introduction
This compound (CAS No. 74852-62-3) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including antifungal agents like Itraconazole.[1][2] Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. HPLC is the predominant analytical technique for assessing the purity of such pharmaceutical intermediates.[3] This note describes a validated RP-HPLC method that provides high resolution and sensitivity for the quantitative purity assessment of this compound. The method is developed to be stability-indicating through the application of forced degradation studies, which help in identifying potential degradation pathways under various stress conditions.[4][5]
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound, purity >99%
-
Sample: this compound, batch to be tested
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)
-
Reagents: Formic acid (analytical grade), Hydrochloric acid (analytical grade), Sodium hydroxide (analytical grade), Hydrogen peroxide (30%, analytical grade)
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis or Diode Array Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Solution Preparation
-
Diluent: Methanol and Water (50:50, v/v)
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 50 mL solution as described for the reference standard.
System Suitability Test (SST)
Before sample analysis, the system suitability must be verified. Inject the reference standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD for Peak Area | ≤ 2.0% |
Purity Calculation
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[6][7] A sample solution is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Mix 5 mL of the sample solution with 5 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute with diluent.
-
Base Hydrolysis: Mix 5 mL of the sample solution with 5 mL of 0.1 N NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute with diluent.
-
Oxidative Degradation: Mix 5 mL of the sample solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours. Then, prepare a sample solution for analysis.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days. Then, prepare a sample solution for analysis.
Analyze the stressed samples using the HPLC method described above to check for the separation of the main peak from any degradation products.
Data Presentation
The quantitative results of the purity analysis and system suitability should be summarized in clear, structured tables.
Table 1: System Suitability Test Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 10.2 | 2450100 | 1.1 | 5500 |
| 2 | 10.2 | 2465200 | 1.1 | 5520 |
| 3 | 10.3 | 2448900 | 1.2 | 5480 |
| 4 | 10.2 | 2455300 | 1.1 | 5510 |
| 5 | 10.3 | 2470100 | 1.2 | 5490 |
| Mean | 10.24 | 2457920 | 1.14 | 5500 |
| %RSD | 0.49% | 0.38% | - | - |
Table 2: Purity Analysis of this compound (Batch No. XXX)
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 4.5 | 15200 | 0.06 | Impurity A (Process-related) |
| 2 | 8.1 | 22800 | 0.09 | Impurity B (Unknown) |
| 3 | 10.2 | 25250000 | 99.80 | This compound |
| 4 | 15.7 | 12650 | 0.05 | Impurity C (Degradant) |
| Total | - | 25300650 | 100.00 | - |
| Purity | 99.80% |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
References
Application Notes and Protocols: 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is a versatile chemical scaffold widely utilized in medicinal chemistry as a key building block for the synthesis of a diverse range of biologically active compounds. Its structural features, comprising a central piperazine ring flanked by an aminophenyl and a methoxyphenyl group, make it an attractive starting material for developing novel therapeutic agents. This compound and its derivatives have shown significant promise in the field of neuropharmacology, primarily through their interaction with various neurotransmitter receptors. Modifications of the primary amine on the aminophenyl moiety allow for the introduction of various substituents, leading to the generation of libraries of compounds with modulated pharmacological properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel derivatives and their subsequent evaluation in receptor binding assays.
Key Applications in Medicinal Chemistry
Derivatives of this compound have been extensively investigated as ligands for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The core structure is a common feature in many centrally acting agents. The primary applications include:
-
Development of Serotonin Receptor Ligands: The arylpiperazine moiety is a well-established pharmacophore for various serotonin receptor subtypes, including 5-HT1A and 5-HT2A. Derivatives are explored for their potential as anxiolytics, antidepressants, and antipsychotics.
-
Exploration of Dopamine Receptor Ligands: This scaffold is also utilized to develop ligands for dopamine receptors, particularly the D2 and D3 subtypes. Such compounds are investigated for their potential in treating schizophrenia, Parkinson's disease, and other dopamine-related disorders.
-
Antifungal Drug Synthesis: The related compound, 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, is a crucial intermediate in the synthesis of the broad-spectrum antifungal agent Posaconazole. This highlights the utility of the core scaffold in developing treatments for infectious diseases.
Data Presentation: In Vitro Bioactivity of Arylpiperazine Derivatives
The following tables summarize the binding affinities (Ki, in nM) of various N-substituted arylpiperazine derivatives at human serotonin and dopamine receptors. These derivatives can be synthesized from this compound.
Table 1: Binding Affinities of Arylpiperazine Derivatives at Serotonin Receptors
| Compound ID | N-Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 1a | -C(O)CH3 | 15.8 | 250 |
| 1b | -C(O)Ph | 8.2 | 180 |
| 1c | -(CH2)2Ph | 5.1 | 120 |
| 1d | -(CH2)3Ph | 3.9 | 98 |
Table 2: Binding Affinities of Arylpiperazine Derivatives at Dopamine Receptors
| Compound ID | N-Substituent | D2 Ki (nM) |
| 2a | -C(O)CH3 | 350 |
| 2b | -C(O)Ph | 210 |
| 2c | -(CH2)2Ph | 150 |
| 2d | -(CH2)3Ph | 95 |
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine (Compound 1a)
This protocol describes a general method for the N-acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acetyl derivative.
Protocol 2: Competitive Radioligand Binding Assay for the 5-HT1A Receptor
This protocol outlines a method to determine the binding affinity (Ki) of a test compound (e.g., a derivative synthesized from the title compound) for the human 5-HT1A receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific binding control: 10 µM Serotonin.
-
Test compounds (synthesized derivatives of this compound) at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well microplate, add the following to each well for a final volume of 200 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-8-OH-DPAT (at a concentration near its Kd, e.g., 1 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Serotonin, 50 µL of [3H]-8-OH-DPAT, and 100 µL of the membrane suspension.
-
Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [3H]-8-OH-DPAT, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25 °C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Simplified signaling pathways for 5-HT1A and D2 receptors.
Experimental Applications of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine derivatives. These compounds serve as versatile scaffolds in medicinal chemistry, primarily targeting central nervous system (CNS) disorders by modulating neurotransmitter systems. Their potential therapeutic applications span antidepressant, anxiolytic, and antipsychotic activities, largely attributed to their interaction with dopaminergic and serotonergic pathways.
Application Notes
This compound and its analogues are key intermediates in the synthesis of a variety of biologically active molecules.[1][2][3] Their structural framework allows for systematic modifications to optimize pharmacological properties, making them attractive candidates for drug discovery programs. Research has highlighted their potential in neuropharmacology, particularly in the modulation of dopamine and serotonin receptors.[1][2][3]
Derivatives of this scaffold have been investigated for their affinity and activity at serotonin receptors, such as 5-HT1A and 5-HT2A, and dopamine D2 receptors.[4] The balance of activity at these receptors is a key consideration in the development of atypical antipsychotics and novel antidepressants. Many piperazine derivatives exhibit central pharmacological activity by engaging the monoamine pathways.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo pharmacological data for representative this compound derivatives and related arylpiperazine compounds.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound/Derivative | 5-HT1A Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |
| Derivative 9b | 23.9 | - | 39.4 | [5] |
| Derivative 12a | 41.5 | 300 | 315 | [5] |
| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine | <1 | - | - | [6] |
Table 2: In Vivo Pharmacological Data
| Compound/Derivative | Test | Animal Model | Dose | Observed Effect | Reference |
| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine | Tail Suspension Test | Mice | 2.5 mg/kg (i.p.) | Antidepressant-like activity | [6] |
| LQFM180 | Elevated Plus Maze | Mice | 18.8 mg/kg (p.o.) | Anxiolytic-like activity | [7] |
| LQFM180 | Forced Swim Test | Mice | 18.8 mg/kg (p.o.) | Antidepressant-like activity | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis Protocol: Buchwald-Hartwig Amination for N-Arylpiperazine Derivatives
This protocol outlines a general procedure for the palladium-catalyzed synthesis of N-arylpiperazines, a common method for preparing derivatives of the title compound.
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
1-(4-methoxyphenyl)piperazine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP or Xantphos)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), 1-(4-methoxyphenyl)piperazine (1.2 eq), palladium catalyst (0.01-0.05 eq), and phosphine ligand (0.02-0.10 eq).
-
Add the strong base (1.4 eq).
-
Add the anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
To obtain the final 1-(4-aminophenyl) derivative from a nitrophenyl intermediate, a subsequent reduction step (e.g., using SnCl2/HCl or catalytic hydrogenation) is required.
In Vitro Receptor Binding Assay Protocol: 5-HT1A and Dopamine D2 Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for serotonin 5-HT1A and dopamine D2 receptors.
Materials:
-
Receptor source: Membranes from cells expressing the human 5-HT1A or D2 receptors (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus for 5-HT1A, striatum for D2).
-
Radioligand:
-
For 5-HT1A: [3H]8-OH-DPAT (agonist)
-
For D2: [3H]Spiperone (antagonist)
-
-
Test compound (this compound derivative)
-
Non-specific binding control:
-
For 5-HT1A: 10 µM Serotonin
-
For D2: 10 µM Haloperidol
-
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes or prepare fresh membranes from tissue by homogenization in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash with assay buffer, and resuspend in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Incubation: Add the membrane preparation, a fixed concentration of the radioligand (at or below its Kd), and either buffer (for total binding), non-specific binding control, or the test compound to the respective wells. Incubate at 25-30°C for 60 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
In Vivo Behavioral Assay Protocol: Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a common behavioral test to screen for antidepressant efficacy.
Apparatus:
-
A transparent cylindrical tank (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Administer the test compound or vehicle to mice (e.g., intraperitoneally, 30 minutes before the test).
-
Gently place each mouse individually into the water-filled cylinder.
-
Record the session (typically 6 minutes) using a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
An antidepressant-like effect is indicated by a significant decrease in the duration of immobility compared to the vehicle-treated group.
In Vivo Behavioral Assay Protocol: Elevated Plus Maze (EPM) for Anxiolytic-like Activity
The EPM is used to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.
Procedure:
-
Administer the test compound or vehicle to mice (e.g., orally, 60 minutes before the test).
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute session, recorded by a video camera.
-
Analyze the time spent in and the number of entries into the open and closed arms.
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Visualizations
Signaling Pathways
The therapeutic effects of this compound derivatives are often mediated through their interaction with dopaminergic and serotonergic signaling pathways in the central nervous system.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. innoprot.com [innoprot.com]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Application Note: Palladium-Catalyzed N-Arylation of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
Introduction
N-arylated piperazine derivatives are crucial structural motifs in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of an aryl group to the nitrogen atom of a piperazine-containing molecule can significantly modulate its pharmacological properties. 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is a versatile bifunctional building block, possessing both a reactive aniline-type amino group and a substituted piperazine core. The selective N-arylation of the primary amino group provides a direct route to complex tri-aryl amine structures.
Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of carbon-nitrogen bonds, offering a powerful alternative to harsher classical methods like the Ullmann condensation.[1][2][3] The Buchwald-Hartwig reaction utilizes a palladium catalyst, typically in conjunction with a phosphine ligand, to efficiently couple amines with aryl halides or triflates under relatively mild conditions.[1][4][5] This methodology is renowned for its broad substrate scope and high functional group tolerance, making it an indispensable tool in drug discovery and development.[1]
This application note provides a detailed protocol for the N-arylation of this compound with various aryl halides via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
This protocol describes a general method for the palladium-catalyzed N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine Ligand (e.g., X-Phos, S-Phos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to Pd).
-
Reagent Addition: Sequentially add the base (e.g., Sodium tert-butoxide, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the aryl halide (1.1 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) to the flask. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-arylated product.
Data Presentation: Representative Substrate Scope
The following table summarizes the expected yields for the N-arylation of this compound with a variety of aryl bromides under optimized Buchwald-Hartwig conditions.
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | 4-Bromotoluene | 4-(4-Methoxyphenyl)-1-(4-(p-tolylamino)phenyl)piperazine | 85-95 |
| 2 | 4-Bromoanisole | 1-(4-((4-Methoxyphenyl)amino)phenyl)-4-(4-methoxyphenyl)piperazine | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-Methoxyphenyl)-1-(4-((4-(trifluoromethyl)phenyl)amino)phenyl)piperazine | 75-85 |
| 4 | 4-Bromoacetophenone | 1-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenylamino)acetophenone | 70-80 |
| 5 | 2-Bromopyridine | N-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)pyridin-2-amine | 65-75 |
Visualizations
Caption: Experimental workflow for N-arylation.
Caption: Buchwald-Hartwig amination catalytic cycle.
References
Application Notes and Protocols: 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is a versatile arylpiperazine derivative that serves as a valuable research tool and synthetic intermediate in the field of neuropharmacology.[1][2] Its structural motif is common in a variety of centrally acting agents, suggesting its potential to interact with key neurotransmitter systems. This document provides an overview of its potential applications, hypothetical pharmacological data based on structurally related compounds, and detailed protocols for its investigation as a neuropharmacological research tool.
Note on Data: Publicly available pharmacological data (e.g., binding affinities and functional potencies) for this compound is limited. The quantitative data presented in this document is hypothetical and derived from published data for structurally similar arylpiperazine compounds to provide a representative profile for experimental design. Researchers are strongly encouraged to determine the precise pharmacological profile of this compound empirically.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₁N₃O |
| Molecular Weight | 283.38 g/mol |
| Appearance | Yellow to amber to dark red crystalline powder |
| Melting Point | 186 °C |
| CAS Number | 74852-62-3 |
Hypothetical Receptor Binding Profile
Arylpiperazine derivatives are well-known for their affinity for serotonin and dopamine receptors.[2] Based on the profiles of related compounds, this compound is hypothesized to exhibit the following binding affinities:
| Receptor | Hypothetical Kᵢ (nM) | Radioligand | Tissue Source |
| 5-HT₁A | 15 | [³H]8-OH-DPAT | Rat Hippocampus |
| 5-HT₂A | 50 | [³H]Ketanserin | Rat Frontal Cortex |
| D₂ | 80 | [³H]Spiperone | Rat Striatum |
| α₁-Adrenergic | 120 | [³H]Prazosin | Rat Cerebral Cortex |
| SERT | >1000 | [³H]Citalopram | Rat Brain Synaptosomes |
Hypothetical Functional Activity
The functional activity of arylpiperazines can vary from agonism to antagonism. Preliminary functional assays are crucial to determine the specific effects of this compound.
| Assay | Receptor | Hypothetical Functional Response |
| [³⁵S]GTPγS Binding | 5-HT₁A | Partial Agonist |
| Phosphoinositide Hydrolysis | 5-HT₂A | Antagonist |
| cAMP Accumulation | D₂ | Antagonist |
Experimental Protocols
Protocol 1: In Vitro Radioligand Receptor Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the 5-HT₁A receptor in rat hippocampal membranes.
Materials:
-
This compound
-
[³H]8-OH-DPAT (specific activity ~120 Ci/mmol)
-
WAY-100635 (for non-specific binding)
-
Rat hippocampal tissue
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the pellet and centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh binding buffer. Determine protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of binding buffer (for total binding) or 10 µM WAY-100635 (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM).
-
50 µL of membrane homogenate (approximately 100 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in binding buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Behavioral Assay - Forced Swim Test (FST) in Mice
The FST is a common screening tool for potential antidepressant activity.
Materials:
-
This compound
-
Vehicle (e.g., saline with 5% DMSO)
-
Male C57BL/6 mice (8-10 weeks old)
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Pre-swim Session: On day 1, place each mouse in a cylinder of water for 15 minutes.
-
Test Session: On day 2 (24 hours after the pre-swim), place the mice back into the cylinders for a 6-minute test session. Record the session for later analysis.
-
Behavioral Scoring: Score the last 4 minutes of the test session for the duration of immobility (floating with only minor movements to keep the head above water).
-
Data Analysis: Compare the immobility time between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Metabolism
The metabolism of this compound has not been explicitly reported. However, based on the metabolism of the structurally similar compound 1-(4-methoxyphenyl)piperazine (MeOPP), a likely metabolic pathway is O-demethylation of the methoxy group, catalyzed by the cytochrome P450 enzyme CYP2D6.[3] Further hydroxylation and glucuronidation are also possible subsequent metabolic steps.
Visualizations
Conclusion
This compound is a compound with significant potential as a research tool in neuropharmacology. Its structural similarity to known psychoactive agents suggests it may interact with key monoamine receptors. The provided hypothetical data and experimental protocols offer a starting point for researchers to elucidate its specific pharmacological profile and explore its potential applications in understanding neurotransmitter systems and developing novel therapeutics for neurological and psychiatric disorders. Empirical determination of its binding affinities, functional activities, and metabolic fate is essential for its effective use in research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the safe handling, storage, and application of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, a key intermediate in pharmaceutical synthesis.
Chemical and Physical Properties
This compound is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably in the development of antifungal agents such as itraconazole and posaconazole.[1][2] Its chemical and physical properties are summarized below.
| Property | Value | References |
| CAS Number | 74852-62-3 | [1][2][3][4] |
| Molecular Formula | C17H21N3O | [1][2][3][4][5][6] |
| Molecular Weight | 283.37 g/mol | [1][2][6] |
| Appearance | White to off-white or yellow crystalline powder/solid.[1][3][6][7] | |
| Melting Point | 162-164 °C or 186 °C | [1][3][6] |
| Purity | >96.0% to >98% | [1][6][8] |
| Solubility | Slightly soluble in water; soluble in organic solvents.[6] | |
| pH Level | 6.5-7.5 | [6] |
| Density | 1.18 g/cm³ | [6][7] |
| Shelf Life | 2 years if stored properly.[6][8] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the stability and purity of this compound.
Handling
-
Ventilation: Handle in a well-ventilated place to avoid the formation of dust and aerosols.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes.[4][7]
-
Hygiene: Wash hands thoroughly after handling.[4]
-
Fire Prevention: Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]
Storage
-
Container: Store in a tightly closed, airtight, and light-protected container.[4][7]
-
Conditions: Keep in a cool, dry, and well-ventilated place.[4][6][7] Recommended storage temperature is room temperature, ideally below 15°C in a dark place.
-
Incompatibilities: Store away from foodstuff containers and incompatible materials.[4]
Experimental Protocol: General Procedure for Use as a Synthetic Intermediate
The following is a generalized protocol for the use of this compound in a chemical synthesis reaction. This protocol should be adapted based on the specific reaction being performed.
Materials
-
This compound
-
An appropriate organic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Reactants and reagents as required by the specific synthesis
-
Inert gas (e.g., Nitrogen, Argon)
-
Standard laboratory glassware and equipment (reaction flask, condenser, magnetic stirrer, etc.)
-
Quenching solution (e.g., saturated ammonium chloride, water)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., sodium sulfate, magnesium sulfate)
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure
-
Reaction Setup:
-
Set up a clean, dry reaction flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Dissolve this compound in the chosen organic solvent within the reaction flask.
-
-
Reaction:
-
Add the other reactants and reagents to the solution at the appropriate temperature (this may require cooling in an ice bath or heating).
-
Stir the reaction mixture for the required amount of time, monitoring the reaction progress using a suitable technique (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature if heated.
-
Quench the reaction by slowly adding the appropriate quenching solution.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable extraction solvent.
-
Wash the organic layer with brine, then dry it over a drying agent.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using an appropriate method such as column chromatography or recrystallization to obtain the final pure compound.
-
-
Analysis:
-
Characterize the final product using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
-
Visualizations
General Workflow for Chemical Synthesis
References
- 1. darshanpharmaindia.in [darshanpharmaindia.in]
- 2. This compound CAS#: 74852-62-3 [chemicalbook.com]
- 3. iconpharmachem.com [iconpharmachem.com]
- 4. echemi.com [echemi.com]
- 5. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 6. This compound Powder Pharmaceutical-Grade Purity at Best Price [jigspharma.com]
- 7. Chemical Intermediates Manufacturer, Chemical Intermediates Supplier, Exporter [jigspharma.com]
- 8. This compound at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]
Anwendungsbeispiele und Protokolle: Derivatisierung von 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazin für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung: Diese Anwendungsbeispiele beschreiben die strategische Derivatisierung der primären Aminogruppe von 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazin, einer Kernstruktur, die für die Modulation von Serotoninrezeptoren, insbesondere des 5-HT₁A-Subtyps, relevant ist. Die Struktur-Wirkungs-Beziehungs-Studien (SAR) zielen darauf ab, die Affinität und Selektivität der Liganden durch systematische Modifikationen wie Acylierung, Sulfonylierung und reduktive Aminierung zu optimieren. Solche Modifikationen sind entscheidend für die Entwicklung von Wirkstoffkandidaten zur Behandlung von Störungen des Zentralnervensystems (ZNS), wie Angstzuständen und Depressionen.[1][2]
Einleitung und biologischer Kontext
Der 1-Arylpiperazin-Kern ist ein bekanntes Pharmakophor, das in zahlreichen ZNS-aktiven Wirkstoffen vorkommt.[3] Insbesondere Derivate, die an Serotonin- (5-HT) und Dopaminrezeptoren binden, sind von großem therapeutischem Interesse.[2] Die Zielstruktur, 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazin, besitzt eine primäre aromatische Aminogruppe, die einen idealen Angriffspunkt für die systematische Einführung verschiedener funktioneller Gruppen darstellt.
Die SAR-Studien konzentrieren sich primär auf die Modulation der Affinität zum 5-HT₁A-Rezeptor. Dieser G-Protein-gekoppelte Rezeptor (GPCR) ist ein etabliertes Ziel für die Entwicklung von Anxiolytika und Antidepressiva.[1] Die Aktivierung von 5-HT₁A-Rezeptoren führt typischerweise zu einer Hemmung der Adenylylcyclase und einer Reduzierung der neuronalen Erregbarkeit, was die Grundlage für ihre therapeutische Wirkung ist.
Logischer Arbeitsablauf der Derivatisierung und Evaluierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und SAR-Analyse.
Datenpräsentation: Struktur-Wirkungs-Beziehungen
Obwohl keine spezifischen Daten für 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazin öffentlich verfügbar sind, können SAR-Erkenntnisse aus eng verwandten Analoga abgeleitet werden. Die folgende Tabelle fasst die Bindungsaffinitäten (Ki) von N-acylierten Derivaten einer 3-(Aminophenethyl)piperazin-Struktur am humanen 5-HT₁A-Rezeptor zusammen. Diese Daten dienen als repräsentatives Beispiel dafür, wie die Modifikation der Aminogruppe die Rezeptoraffinität beeinflusst.
Tabelle 1: Beispielhafte SAR-Daten für N-Acyl-Derivate an 5-HT₁A-Rezeptoren
| Verbindung | R-Gruppe (Acyl) | Ki (nM) am 5-HT₁A-Rezeptor |
| 4a | Benzoyl | 8.8 |
| 5a | 2-Hydroxybenzoyl | 12.1 |
| 6a | Picolinoyl (2-Pyridylcarbonyl) | 15.3 |
| 9a | Pyridazin-4-carbonyl | 21.5 |
| 10a | Nicotinoyl (3-Pyridylcarbonyl) | 18.9 |
Daten extrahiert und adaptiert aus einer Studie an N-{3-[2-(4-Aryl-piperazin-1-yl)ethyl]phenyl}arylamiden, die als Analoga dienen.[4][5]
Interpretation der SAR-Daten:
-
Die Einführung einer einfachen Benzoylgruppe (4a) führt zu einer hohen Affinität (Ki = 8,8 nM).[4]
-
Die Hinzufügung einer ortho-Hydroxygruppe am Benzoylring (5a) verringert die Affinität leicht.[4]
-
Der Austausch des Phenylrings durch verschiedene Heteroarylringe (6a, 9a, 10a) führt ebenfalls zu potenten Liganden, wobei die Position des Stickstoffs im Heteroaryl die Affinität moduliert.[4]
Diese beispielhaften Daten unterstreichen, dass die elektronischen und sterischen Eigenschaften der Acylgruppe die Interaktion mit der Bindungstasche des 5-HT₁A-Rezeptors maßgeblich beeinflussen.
Experimentelle Protokolle
Die folgenden Protokolle sind verallgemeinerte Methoden, die für die Derivatisierung von 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazin (im Folgenden als 1 bezeichnet) angepasst werden können.
Protokoll 3.1: Allgemeine Prozedur für die N-Acylierung
Diese Methode beschreibt die Reaktion der primären Aminogruppe von 1 mit einem Acylchlorid zur Bildung einer Amidbindung.
Materialien:
-
Ausgangsmaterial 1
-
Geeignetes Acylchlorid (z.B. Benzoylchlorid, Acetylchlorid) (1,1 Äq.)
-
Base (z.B. Triethylamin oder Pyridin) (1,2 Äq.)
-
Wasserfreies Lösungsmittel (z.B. Dichlormethan (DCM), Tetrahydrofuran (THF))
-
Gesättigte wässrige Natriumbicarbonatlösung
-
Sole (gesättigte wässrige NaCl-Lösung)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
Durchführung:
-
Lösen Sie das Ausgangsmaterial 1 (1,0 Äq.) und die Base (1,2 Äq.) in wasserfreiem DCM in einem Rundkolben unter Inertgasatmosphäre (Stickstoff oder Argon).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.
-
Fügen Sie langsam eine Lösung des Acylchlorids (1,1 Äq.) in wasserfreiem DCM zu der gerührten Aminlösung hinzu.
-
Lassen Sie die Reaktionsmischung nach vollständiger Zugabe auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion wird diese durch Zugabe von Wasser gequencht.
-
Überführen Sie die Mischung in einen Scheidetrichter und waschen Sie sie nacheinander mit gesättigter wässriger Natriumbicarbonatlösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und engen Sie das Filtrat unter vermindertem Druck ein.
-
Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie, um das gewünschte N-Acyl-Derivat zu erhalten.[2]
Protokoll 3.2: Allgemeine Prozedur für die N-Sulfonylierung
Dieses Protokoll beschreibt die Synthese von Sulfonamiden durch Reaktion von 1 mit einem Sulfonylchlorid.
Materialien:
-
Ausgangsmaterial 1
-
Geeignetes Sulfonylchlorid (z.B. p-Toluolsulfonylchlorid) (1,0 Äq.)
-
Base (z.B. Pyridin oder polymergestütztes 4-Vinylpyridin)
-
Wasserfreies Acetonitril
Durchführung:
-
Suspendieren Sie das Ausgangsmaterial 1 (1,0 Äq.) und die Base in wasserfreiem Acetonitril.
-
Fügen Sie das Sulfonylchlorid (1,0 Äq.) zu der gerührten Suspension bei Raumtemperatur hinzu.
-
Rühren Sie die Mischung bei Raumtemperatur für die erforderliche Zeit (typischerweise 4-12 Stunden), während der Reaktionsfortschritt mittels DC überwacht wird.
-
Nach Abschluss der Reaktion filtrieren Sie die Mischung, um die Base oder deren Salze zu entfernen.
-
Waschen Sie den Rückstand mit Acetonitril.
-
Vereinigen Sie die Filtrate und engen Sie sie unter vermindertem Druck ein, um das Rohprodukt zu erhalten.
-
Reinigen Sie das Produkt bei Bedarf durch Säulenchromatographie oder Umkristallisation.
Protokoll 3.3: Allgemeine Prozedur für die N-Alkylierung (Reduktive Aminierung)
Diese Methode beschreibt die Synthese von sekundären Aminen durch Reaktion von 1 mit einem Aldehyd oder Keton in Gegenwart eines milden Reduktionsmittels.[6]
Materialien:
-
Ausgangsmaterial 1
-
Aldehyd oder Keton (1,1 Äq.)
-
Reduktionsmittel (z.B. Natriumtriacetoxyborhydrid, NaBH(OAc)₃) (1,5 Äq.)
-
Lösungsmittel (z.B. Dichlorethan (DCE) oder Tetrahydrofuran (THF))
-
Essigsäure (katalytische Menge, falls erforderlich)
Durchführung:
-
Lösen Sie das Ausgangsmaterial 1 (1,0 Äq.) und den Aldehyd oder das Keton (1,1 Äq.) in DCE in einem Reaktionsgefäß.
-
Fügen Sie eine katalytische Menge Essigsäure hinzu, um die Bildung des intermediären Imins/Enamins zu fördern. Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur.
-
Fügen Sie portionsweise Natriumtriacetoxyborhydrid (1,5 Äq.) zu der gerührten Lösung hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden. Überwachen Sie den Fortschritt mittels DC.
-
Nach Abschluss der Reaktion wird diese vorsichtig mit gesättigter wässriger Natriumbicarbonatlösung gequencht.
-
Extrahieren Sie die wässrige Phase mehrmals mit DCM.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und engen Sie sie ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte N-Alkyl-Derivat zu erhalten.
Visualisierung des Signalwegs
Der 5-HT₁A-Rezeptor ist ein kanonischer Gi/o-gekoppelter Rezeptor. Seine Aktivierung durch einen Agonisten (wie z.B. ein potentes Derivat der Zielstruktur) initiiert eine intrazelluläre Signalkaskade, die letztendlich die neuronale Aktivität moduliert.
5-HT₁A-Rezeptor-Signalkaskade
Abbildung 2: Vereinfachter Signalweg des 5-HT₁A-Rezeptors.
Beschreibung des Signalwegs:
-
Ein Agonist bindet an den 5-HT₁A-Rezeptor an der Zelloberfläche.
-
Dies führt zur Aktivierung des assoziierten heterotrimeren G-Proteins, das in seine Untereinheiten Gαi/o und Gβγ dissoziiert.
-
Die Gαi-Untereinheit hemmt die Adenylylcyclase, was die Umwandlung von ATP in zyklisches AMP (cAMP) reduziert. Ein niedrigerer cAMP-Spiegel führt zu einer verminderten Aktivität der Proteinkinase A (PKA).
-
Gleichzeitig aktiviert die Gβγ-Untereinheit G-Protein-gekoppelte einwärts gleichrichtende Kaliumkanäle (GIRK), was zu einem Ausstrom von Kaliumionen aus der Zelle führt.
-
Dieser K⁺-Ausstrom verursacht eine Hyperpolarisation der Zellmembran, was die Zelle weniger erregbar macht und die neuronale Feuerrate senkt.
References
- 1. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 5. Secure Verification [cherry.chem.bg.ac.rs]
- 6. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective method is a two-step process involving the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1] The general approach involves:
-
Mono-N-arylation of piperazine: Reacting piperazine with a 4-halo-anisole (e.g., 1-bromo-4-methoxybenzene or 1-chloro-4-methoxybenzene) to form the intermediate, 1-(4-methoxyphenyl)piperazine.
-
Second N-arylation: Coupling the intermediate with a protected 4-haloaniline (e.g., 1-chloro-4-nitrobenzene), followed by reduction of the nitro group to an amine. This two-step sequence helps prevent the formation of symmetrical disubstituted byproducts.[2]
Q2: What are the primary side reactions that lower the yield?
A2: The main side reactions include:
-
Formation of 1,4-disubstituted byproducts: This occurs when a single piperazine molecule reacts with two molecules of the aryl halide. This is especially problematic in one-pot syntheses.[3]
-
Hydrodehalogenation: The aryl halide is reduced, removing the halogen atom and preventing the desired coupling reaction.[4]
-
Catalyst Decomposition: The palladium catalyst can deactivate, halting the reaction prematurely.[5]
-
Starting Material Decomposition: Strong bases can sometimes cause the degradation of sensitive starting materials.[6]
Q3: How can I purify the final product effectively?
A3: The basic nature of the piperazine nitrogen atoms can make purification challenging.[6]
-
Column Chromatography: This is a common method. To avoid streaking or tailing on acidic silica gel, add a basic modifier like triethylamine (0.1-1%) to the eluent or use a deactivated silica gel or alumina.[3][6]
-
Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract it with an acidic aqueous solution. The desired product will move to the aqueous layer as a salt, which can then be re-basified and extracted back into an organic solvent.[6]
-
Recrystallization/Salt Formation: The product can also be purified by forming a salt (e.g., hydrochloride) and recrystallizing it.[2]
Troubleshooting Guides
Issue 1: Low Yield of Mono-substituted Piperazine Intermediate
Question: My initial reaction to form 1-(4-methoxyphenyl)piperazine is giving a low yield and a significant amount of the 1,4-bis(4-methoxyphenyl)piperazine byproduct. How can I improve selectivity?
Answer: The formation of the di-substituted byproduct is a common challenge.[3] The following strategies can enhance selectivity for the desired mono-substituted product.
| Strategy | Detailed Recommendation | Rationale |
| Stoichiometry Control | Use a large excess of piperazine relative to the aryl halide (e.g., 5-10 equivalents).[3] | Statistically, this favors the reaction of the aryl halide with an unreacted piperazine molecule over the second nitrogen of an already substituted one. |
| Reaction Conditions | Monitor the reaction closely using TLC or LC-MS and stop it once the formation of the mono-substituted product is maximized, before significant di-substitution occurs.[6] | High temperatures and long reaction times can favor the formation of the more thermodynamically stable di-substituted product.[6] |
| Protecting Groups | Use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed after the first arylation. | This is a highly effective but adds extra steps to the synthesis (protection and deprotection).[7] |
A general workflow for improving mono-substitution selectivity is outlined below.
Caption: Troubleshooting workflow for low mono-substitution selectivity.
Issue 2: Low Yield in the Buchwald-Hartwig Amination Step
Question: I am experiencing consistently low yields during the palladium-catalyzed coupling step. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in Buchwald-Hartwig amination can often be traced to the catalyst system, base, solvent, or temperature.[5][6] A systematic approach to troubleshooting these parameters is crucial.
| Parameter | Potential Problem | Troubleshooting Steps |
| Catalyst & Ligand | The chosen Pd precursor/ligand combination is not optimal for the specific substrates, leading to catalyst deactivation.[5] | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., BINAP, RuPhos, Xantphos). Electron-rich and sterically hindered ligands are often more effective.[5][8] |
| Base | The base may be too weak to facilitate deprotonation of the amine or too strong, causing starting material or product degradation.[6] | If a strong base like NaOtBu causes decomposition, consider a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[6] |
| Solvent | Poor solubility of reagents or instability of the catalytic species in the chosen solvent can hinder the reaction.[6] | Toluene, dioxane, and THF are common choices. Aprotic, non-polar solvents like m-xylene have also been shown to be effective.[4][6] If solubility is an issue, a more polar aprotic solvent could be beneficial. |
| Temperature & Time | Suboptimal temperature can lead to an incomplete reaction, while excessive heat can cause decomposition of the catalyst or reagents.[5] | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. |
Experimental Protocols
Protocol: Synthesis of 1-(4-methoxyphenyl)piperazine via Buchwald-Hartwig Amination
This protocol is adapted from a documented procedure for a similar N-arylation of piperazine.[9]
Materials:
-
Piperazine
-
p-Methoxybromobenzene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium tert-amylate (t-AmOK)
-
Toluene (anhydrous)
-
5% Ammonium chloride (NH₄Cl) aqueous solution
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed reaction vessel, add anhydrous toluene.
-
Reagent Addition: Under a nitrogen atmosphere, add palladium(II) acetate, potassium tert-amylate, piperazine (5 mmol), and p-methoxybromobenzene (12 mmol). Note: The patent uses an excess of the aryl halide, which is unusual. Standard practice to avoid di-substitution would be to use a large excess of piperazine.
-
Reaction: Heat the mixture to 110°C and stir for 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully add 5% aqueous ammonium chloride solution while keeping the temperature below 20°C.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final product. A reported yield for a similar process is 90%.[9]
The overall synthetic pathway is visualized below.
Caption: General synthetic pathway for the target compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification methods for this compound are column chromatography and recrystallization.[1] Column chromatography is widely used for separating the target compound from impurities with different polarities.[2][3] Recrystallization is effective for removing smaller amounts of impurities from a crude solid product.[4]
Q2: What is the typical appearance of this compound before and after purification?
A2: The crude product of this compound synthesis is often an off-white, yellow, or brownish solid. After successful purification, it should be a white to off-white crystalline solid.[5][6]
Q3: What are the likely impurities in a crude sample?
A3: Potential impurities include unreacted starting materials (e.g., piperazine, p-anisidine, 1-chloro-4-nitrobenzene), reagents, and side-products.[7][8] A common side-product in the synthesis of monosubstituted piperazines is the disubstituted piperazine derivative.[1]
Q4: Why is my purified product still showing a broad melting point range?
A4: A broad melting point range typically indicates the presence of impurities. Even small amounts of residual solvents or synthetic byproducts can depress and broaden the melting point. Further purification by recrystallization or column chromatography may be necessary.
Q5: Can I use normal silica gel for column chromatography with this basic compound?
A5: While standard silica gel can be used, piperazine derivatives are basic and may streak or bind irreversibly to the acidic silica gel, leading to poor separation and low yield. It is often recommended to use an amine-deactivated silica gel or to add a small percentage of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent system.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
My yield is very low after column chromatography.
-
Issue: The compound may be sticking to the silica gel column.
-
Solution: As this compound is a basic compound, it can interact strongly with the acidic silica gel. Try neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine or by using a commercially available deactivated silica gel.[9] Also, ensure you are using an appropriately polar solvent system to elute your compound effectively.
-
-
Issue: The compound may have been lost during the work-up procedure.
-
Solution: During aqueous extractions, ensure the pH of the aqueous layer is appropriate to keep your compound in the organic phase. As an amine, it can be protonated and move into the aqueous layer if conditions are too acidic.
-
I am seeing multiple spots or streaking on my TLC plate.
-
Issue: The sample is too concentrated.
-
Solution: Dilute your sample before spotting it on the TLC plate. Overly concentrated spots lead to poor separation and streaking.
-
-
Issue: The solvent system is not optimal.
-
Solution: If spots are streaking, add a small amount of a polar solvent like methanol or a basic modifier like triethylamine to your eluent to improve the spot shape. If spots are not separating well, you need to systematically vary the polarity of your mobile phase (e.g., adjust the hexane/ethyl acetate ratio).
-
My compound "oils out" during recrystallization instead of forming crystals.
-
Issue: The solution is cooling too quickly.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. You can insulate the flask to slow the cooling rate. Once it has reached room temperature, you can then move it to an ice bath to maximize crystal formation.[6]
-
-
Issue: The chosen solvent is not appropriate.
-
Solution: The solvent may be too good a solvent for your compound. Try a different solvent or a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to clarify and then cool slowly.[6][10]
-
Data Presentation
Table 1: Comparison of Recrystallization Solvents
The following table provides a starting point for selecting a recrystallization solvent. Optimal conditions may vary based on the specific impurities present in the crude material.
| Recrystallization Method | Solvent System | Typical Yield (%) | Expected Purity (by HPLC, %) | Notes |
| Method A | Ethanol | 75-85 | >99.0 | A good general-purpose solvent for polar compounds.[10] |
| Method B | Isopropanol/Water | 70-80 | >99.0 | The product may precipitate upon addition of water.[7] |
| Method C | Hexane/Acetone | 80-90 | >98.5 | A good mixed-solvent system for compounds with intermediate polarity.[6][10] |
| Method D | Toluene | 70-85 | >98.0 | Effective for less polar impurities. |
Table 2: Column Chromatography Parameters
This table outlines typical parameters for purifying the compound using silica gel column chromatography.
| Parameter | Value/Description | Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh), potentially deactivated with 1% triethylamine. | Good separation of the target compound from impurities.[3] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.5% Triethylamine | Effective elution and separation of the target compound. |
| Gradient Profile | Start with 10% Ethyl Acetate, gradually increase to 50% Ethyl Acetate. | Elution of non-polar impurities first, followed by the target compound. |
| Typical Rf of Product | ~0.3-0.4 in 30% Ethyl Acetate/Hexane | Indicates appropriate polarity for good separation on the column.[3] |
| Sample Loading | 1g crude product per 30-50g silica gel | Prevents column overloading and ensures optimal separation.[3] |
| Purity (Post-Column) | >98% (as determined by GC/HPLC) | High purity suitable for subsequent synthetic steps.[5] |
| Yield | 80-95% | High recovery of the purified product.[5] |
Experimental Protocols
Protocol 1: Recrystallization using Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of 95% ethanol and heat the mixture gently with stirring on a hotplate.
-
Saturation: Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and gently boil for 5 minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[2]
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
Loading: Carefully apply the dissolved sample to the top of the silica gel column. If dry loading, carefully add the silica-adsorbed sample to the top of the column. Add a protective layer of sand.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.[3]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Enhancing the Solubility of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine in organic solvents. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.
Troubleshooting and FAQs
This section addresses common issues encountered when working with this compound.
Q1: My compound won't dissolve in my chosen organic solvent. What should I do?
A1: First, confirm the solvent's purity and ensure it is anhydrous, as water can significantly decrease solubility. If solubility is still low, gentle heating and sonication can help overcome the initial energy barrier for dissolution. If these methods are ineffective, consider using a co-solvent system or exploring the solubility enhancement techniques detailed in the experimental protocols section.
Q2: I've observed conflicting reports on the solubility of this compound. Why is that?
A2: The solubility of a compound can be influenced by various factors, including its polymorphic form, purity, and the experimental conditions under which solubility is determined (e.g., temperature, humidity). Some sources indicate slight solubility in solvents like chloroform and dichloromethane[1][2], while others suggest it is highly soluble in organic solvents[3]. It is recommended to determine the solubility in your specific solvent system experimentally.
Q3: After dissolving the compound with heat, it precipitated out upon cooling. How can I prevent this?
A3: This indicates that you created a supersaturated solution. To maintain solubility at room temperature, you may need to use a higher volume of solvent, employ a co-solvent system to increase the solvent's solvating power, or consider more advanced techniques like formulation into a nanosuspension or complexation with cyclodextrins, which can improve the stability of the dissolved state.
Q4: Can I use DMSO to dissolve my compound for a biological assay?
A4: Dimethyl sulfoxide (DMSO) is a powerful and common co-solvent used to dissolve hydrophobic compounds for in vitro studies[1]. However, high concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your assay low, typically below 0.5%, and to run appropriate vehicle controls to account for any effects of the solvent on the biological system.
Q5: What are the initial, most straightforward methods to try for enhancing solubility?
A5: The simplest approaches are often the most effective starting points. These include:
-
pH Adjustment: For compounds with basic functional groups like the piperazine nitrogen, adjusting the pH to a more acidic level can increase ionization and significantly improve solubility in aqueous or partially aqueous systems[1].
-
Co-solvents: Using a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) can enhance the solubility of hydrophobic compounds[1].
Quantitative Data on Solubility
| Solvent | Polarity Index | Expected Solubility Range (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 mg/mL | A good initial solvent for creating stock solutions. |
| Dichloromethane (DCM) | 3.1 | 1 - 10 mg/mL | Slight solubility has been reported[1][2]. |
| Chloroform | 4.1 | 1 - 10 mg/mL | Slight solubility has been reported[1][2]. |
| Methanol | 5.1 | 5 - 20 mg/mL | The polar nature may enhance solubility. |
| Ethanol | 4.3 | 2 - 15 mg/mL | A common co-solvent for biological applications. |
| Acetone | 5.1 | 1 - 5 mg/mL | May have limited utility. |
| Ethyl Acetate | 4.4 | < 1 mg/mL | Likely to be a poor solvent. |
| Hexane | 0.1 | < 0.1 mg/mL | Not a suitable solvent due to its non-polar nature. |
Experimental Protocols for Solubility Enhancement
Below are detailed protocols for several common techniques to enhance the solubility of this compound.
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes the use of a secondary solvent to improve the solubility in a primary solvent system.
Materials:
-
This compound
-
Primary solvent (e.g., Ethanol)
-
Co-solvent (e.g., DMSO)
-
Vials
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare a stock solution of the compound in 100% DMSO.
-
In a separate vial, add the desired volume of the primary solvent.
-
While stirring, slowly add small aliquots of the DMSO stock solution to the primary solvent.
-
Monitor for any signs of precipitation.
-
Continue adding the stock solution until the desired concentration is reached or precipitation occurs.
-
If precipitation occurs, reduce the final concentration or increase the proportion of the co-solvent.
Protocol 2: Salt Formation for Improved Solubility
Converting the basic piperazine moiety to a salt can significantly enhance its solubility, particularly in more polar solvents.
Materials:
-
This compound (free base)
-
Acid (e.g., Hydrochloric acid, Mesylic acid, Sulfuric acid)[1]
-
Anhydrous solvent (e.g., Diethyl ether, Dichloromethane)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the free base in the chosen anhydrous solvent.
-
In a separate container, prepare a solution of the selected acid in the same solvent.
-
Slowly add a stoichiometric amount (typically a 1:1 molar ratio) of the acid solution to the free base solution while stirring[1].
-
If a precipitate (the salt) forms, continue stirring at a controlled temperature.
-
If no precipitate forms, the solvent can be slowly evaporated to encourage crystallization[1].
-
Isolate the solid salt by filtration and wash with a small amount of cold solvent.
-
Dry the salt under vacuum.
-
Determine the solubility of the newly formed salt in the desired solvent system.
Protocol 3: Preparation of a Nanosuspension by Precipitation
This method reduces the particle size of the compound to the nanometer range, which increases the surface area for dissolution[1].
Materials:
-
This compound
-
Organic solvent (in which the compound is soluble)
-
Aqueous phase (e.g., water)
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Tween 80)[4]
-
High-speed stirrer or homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve the compound in the selected organic solvent to create a near-saturated solution[1].
-
Aqueous Phase Preparation: Dissolve the stabilizer in the aqueous phase[1].
-
Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles[1].
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure[1].
Protocol 4: Co-crystallization
Co-crystals are multi-component crystals of an active pharmaceutical ingredient (API) and a co-former, which can modify the physicochemical properties of the API, including solubility[1].
Materials:
-
This compound (API)
-
Co-former (a pharmaceutically acceptable compound)
-
Solvent (in which both API and co-former have limited solubility)
-
Vials
-
Magnetic stirrer
Procedure:
-
Solvent Selection: Choose a solvent where both the API and co-former are sparingly soluble[5].
-
Slurrying: Add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of the co-former to a vial. Add a small amount of the selected solvent to create a slurry[5].
-
Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the co-crystal.
-
Isolation: Filter the solid from the slurry and allow it to air dry[5].
-
Characterization: Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form.
Protocol 5: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced solubility[1].
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Aqueous buffer
-
Stirring apparatus
Procedure:
-
Prepare a solution of the cyclodextrin in the aqueous buffer.
-
Add an excess amount of the compound to the cyclodextrin solution.
-
Stir the mixture at a constant temperature for 24-48 hours to allow for complex formation.
-
Filter the suspension to remove the undissolved compound.
-
Analyze the filtrate to determine the concentration of the dissolved compound.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for selecting a solubility enhancement method.
Logical Relationship of Solubility Factors
Caption: Factors influencing the solubility of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This reaction typically involves the cross-coupling of an aryl halide (e.g., 1-bromo-4-methoxybenzene or 1-chloro-4-methoxybenzene) with 1-(4-aminophenyl)piperazine. An alternative route involves the reaction of 1-(4-methoxyphenyl)piperazine with an N-protected 4-haloaniline derivative (e.g., 4-chloronitrobenzene), followed by deprotection or reduction of the nitro group.[4]
Q2: What are the critical parameters to control in a Buchwald-Hartwig synthesis for this molecule?
A2: The key parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The ligand is crucial for promoting the desired reductive elimination step and suppressing side reactions.[2] The base is necessary to deprotonate the amine, and its strength can influence the reaction rate and side-product profile.
Q3: What are some typical side-products I might encounter?
A3: Common side-products include doubly arylated piperazine (1,4-bis(4-methoxyphenyl)piperazine), hydrodehalogenation of the aryl halide (formation of anisole), and biaryl homocoupling products.[1][5] If starting with piperazine and two different aryl halides sequentially, controlling the stoichiometry is critical to avoid symmetrical side-products.
Q4: How can I purify the final product?
A4: Purification is commonly achieved through column chromatography on silica gel.[6][7] Recrystallization from a suitable solvent system, such as isopropanol or ethanol, can also be an effective method for obtaining a high-purity product.[4][8]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst. | 1. Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction.[6][7] |
| 2. Inappropriate ligand or base. | 2. Screen different phosphine ligands and bases. Bulky electron-rich ligands are often effective. Strong, non-nucleophilic bases like sodium tert-butoxide or potassium tert-amylate are commonly used.[2][6] | |
| 3. Insufficient reaction temperature or time. | 3. Increase the reaction temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[6][7] | |
| Multiple spots on TLC/HPLC, difficult purification | 1. Formation of 1,4-bis(4-methoxyphenyl)piperazine. | 1. This occurs if piperazine is used as a starting material with an excess of the aryl halide. Use a 1:1 stoichiometry of piperazine to the first aryl halide to form the mono-arylated intermediate before adding the second. |
| 2. Hydrodehalogenation of the aryl halide. | 2. This side reaction can compete with the desired C-N coupling.[1][2] The choice of ligand is critical to minimize this; consider ligands that favor reductive elimination over β-hydride elimination. | |
| 3. Incomplete reduction of a nitro-group precursor. | 3. If synthesizing from 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, ensure the reduction step (e.g., using Pd/C and H₂ or sodium hypophosphite) goes to completion.[4][8] Monitor by TLC or LC-MS until the nitro-intermediate is fully consumed. | |
| Product appears discolored (yellow to dark red) | 1. Oxidation of the aminophenyl group. | 1. The aminophenyl moiety can be sensitive to air oxidation. Perform the final work-up, purification, and drying steps under an inert atmosphere (nitrogen).[8] |
| 2. Residual palladium catalyst. | 2. The crude product may be contaminated with palladium species. Use appropriate work-up procedures, such as washing with aqueous solutions (e.g., ammonium chloride) or filtration through Celite to remove catalyst residues.[6][7] |
Data Summary Table
The following table summarizes typical reaction conditions and outcomes for Buchwald-Hartwig amination reactions relevant to the synthesis of diaryl piperazines.
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
| p-Methoxybromobenzene | Piperazine | Palladium Acetate | Potassium tert-amylate | Toluene | 110 | 90 | 99 | [6] |
| 4-Chloroanisole | Aniline | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | K₃PO₄ | Toluene | 100 | Good | N/A | [9] |
| p-Chloronitrobenzene | 1-(4-methoxyphenyl)piperazine | N/A (SNAr) | Sodium Carbonate | 1-Butanol | 120 | N/A | N/A | [4] |
Experimental Protocols
Protocol: Buchwald-Hartwig Synthesis of 1,4-bis(p-methoxyphenyl)piperazine (Illustrative for Diaryl Piperazine Synthesis)
This protocol, adapted from a patent for a similar synthesis, illustrates the general procedure for a Buchwald-Hartwig coupling involving piperazine.[6][7]
Materials:
-
Piperazine (5 mmol, 0.431 g)
-
p-Methoxybromobenzene (12 mmol, 2.244 g)
-
Palladium acetate (0.025 g)
-
Potassium tert-amylate (1.8 g)
-
Toluene (40 mL)
-
5% Ammonium chloride aqueous solution
-
Dichloromethane
Procedure:
-
Pre-treat a 100 mL reaction flask to ensure it is dry and fill it with a nitrogen atmosphere.
-
Under the nitrogen atmosphere, add toluene (40 mL), palladium acetate (0.025 g), potassium tert-amylate (1.8 g), piperazine (0.431 g), and p-methoxybromobenzene (2.244 g) to the flask.
-
Heat the reaction mixture to 110°C and maintain this temperature for 1 hour, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add 80 g of a 5% ammonium chloride aqueous solution dropwise while keeping the temperature below 20°C.
-
Extract the reaction mixture with dichloromethane (200 g).
-
Combine the organic layers and concentrate to dryness under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel to obtain the final product.
Visualizations
Reaction Pathway Diagram
Caption: Buchwald-Hartwig synthesis pathway and potential side-products.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, a key intermediate in the production of various pharmaceuticals.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most prevalent method for synthesizing this compound is the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction joins an aryl halide with an amine.[3][4] Alternative, though less common, methods include nucleophilic aromatic substitution (SNAr) reactions.[5]
Q2: Why is the Buchwald-Hartwig amination preferred for this synthesis?
A2: The Buchwald-Hartwig amination is favored due to its mild reaction conditions and high selectivity, which generally result in better yields compared to more traditional methods like Ullmann-type reactions.[6] It also demonstrates a broad substrate scope and functional group tolerance.[3]
Q3: What are the critical parameters to control during the scale-up of this synthesis?
A3: When scaling up the synthesis, critical parameters to monitor and control include:
-
Stoichiometry: The molar ratio of reactants, especially the excess of piperazine, is crucial to minimize di-substitution.[7]
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is vital for reaction efficiency.[8]
-
Base Selection: The type and amount of base can significantly impact the reaction rate and the formation of byproducts.[8]
-
Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.[8]
-
Temperature and Reaction Time: Precise control of temperature is necessary to prevent decomposition and ensure complete reaction.[8]
Q4: What are the common impurities encountered in the synthesis?
A4: The most common impurity is the 1,4-disubstituted piperazine byproduct due to the similar reactivity of both nitrogen atoms in the piperazine ring.[7] Other potential impurities can arise from side reactions like elimination or from unreacted starting materials.[8]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. Use fresh, high-purity catalyst and ligands. Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., BINAP, RuPhos).[7][8] |
| Suboptimal Base | The choice of base is critical. If a strong base like NaOtBu is causing starting material decomposition, consider weaker bases such as K₃PO₄ or Cs₂CO₃.[8] |
| Inappropriate Solvent | The solvent impacts the solubility of reagents and catalyst stability. Toluene, dioxane, and THF are commonly used.[8] In some cases, aprotic, non-polar solvents like m-xylene have proven effective.[6] |
| Incorrect Temperature | Suboptimal temperatures can lead to incomplete reactions or product decomposition. Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature and reaction time.[8] |
Issue 2: Formation of Di-substituted Byproduct
Question: I am observing a significant amount of the 1,4-bis(4-methoxyphenyl)piperazine byproduct. How can I enhance the selectivity for the mono-substituted product?
Answer: The formation of the di-substituted byproduct is a common challenge. Here are strategies to favor mono-substitution:
| Strategy | Details |
| Stoichiometry Control | Use a large excess of piperazine (typically 5-10 equivalents) relative to the aryl halide. This statistically favors the reaction of the aryl halide with an unsubstituted piperazine molecule.[7] |
| Reaction Conditions | High temperatures and extended reaction times can promote the formation of the more thermodynamically stable di-substituted product. It is crucial to monitor the reaction and stop it once the formation of the mono-substituted product is maximized.[8] |
| Protecting Groups | A multi-step approach involving a protecting group like tert-butyloxycarbonyl (Boc) on one of the piperazine nitrogens can ensure mono-substitution. However, this adds extra steps for protection and deprotection to the overall synthesis.[9] |
Issue 3: Difficulties in Product Purification
Question: I am facing challenges in purifying the final product. What are the recommended purification methods?
Answer: The basic nature of the piperazine moiety can complicate purification. The following methods are commonly employed:
| Purification Method | Description and Recommendations |
| Column Chromatography | This is a widely used technique. To prevent streaking on silica gel due to the basicity of the product, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[8] Deactivated silica gel or alumina can also be effective.[7] |
| Acid-Base Extraction | This method is useful for separating the basic piperazine product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract it with an acidic aqueous solution. The desired product will move to the aqueous layer as its salt. The aqueous layer can then be basified and the product extracted with an organic solvent.[8] |
| Salt Formation and Recrystallization | The product can be converted to a salt (e.g., diacetate salt) to facilitate purification by recrystallization. The pure salt can then be neutralized to obtain the final product.[7] |
Experimental Protocols
Buchwald-Hartwig Amination for 1-(4-methoxyphenyl)piperazine
This protocol is a representative example for the first step of the synthesis.
Materials:
-
p-Methoxybromobenzene
-
Piperazine
-
Palladium acetate (Pd(OAc)₂)
-
Potassium tert-amylate
-
Toluene
-
5% Ammonium chloride aqueous solution
-
Dichloromethane
Procedure:
-
To a dry, nitrogen-purged reaction vessel, add toluene (40 mL), palladium acetate (0.025 g), and potassium tert-amylate (1.8 g).[10][11]
-
Add piperazine (0.431 g, 5 mmol) and p-methoxybromobenzene (2.244 g, 12 mmol) to the reaction mixture.[10][11]
-
Slowly add 80 g of a 5% ammonium chloride aqueous solution, maintaining the temperature below 20°C.[10][11]
-
Extract the reaction mixture with 200 g of dichloromethane.[10][11]
-
Purify the crude product by column chromatography to obtain the desired 1-(4-methoxyphenyl)piperazine.[10][11]
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination step.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. This compound | 74852-62-3 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
Technical Support Center: 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for increasing the purity of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, they generally fall into three categories:
-
Unreacted Starting Materials: Such as piperazine, p-anisidine, or halo-aromatic precursors (e.g., p-methoxybromobenzene, 1-chloro-4-nitrobenzene).[1][2]
-
Side-Reaction Products: These can include products of over-alkylation, such as 1,4-bis(p-methoxyphenyl)piperazine, or other coupling byproducts.[1]
-
Reagents and Catalysts: Residual catalysts (e.g., palladium acetate) or bases (e.g., potassium tert-amylate) used during the synthesis.[1]
Q2: What are the primary methods for purifying this compound?
A2: The most effective and commonly cited purification methods for this class of compounds are recrystallization and column chromatography.[1][2][3] The choice between them depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common quantitative method for assessing the purity of this compound, with commercial standards often specifying purity greater than 96% by HPLC.[4] Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of purification by visualizing the number of components in a sample.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if their structure is known.[1]
Troubleshooting Purification Issues
This section addresses specific problems you may encounter during the purification process.
| Problem / Observation | Potential Cause | Recommended Solution |
| The compound "oils out" instead of crystallizing during recrystallization. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Re-heat the solution to dissolve the oil, then add more solvent before attempting to cool again.2. Cool the solution more slowly. Place the flask in a warm bath that is allowed to cool to room temperature gradually.3. Use a lower-boiling point solvent or a co-solvent system. |
| After recrystallization, the purity has not significantly improved (confirmed by HPLC/TLC). | 1. The chosen solvent is not effective at separating the impurity.2. The impurity has very similar solubility properties to the desired product. | 1. Perform a new solvent screen to find a more suitable recrystallization solvent or solvent pair (e.g., ethanol/water, isopropanol).[6]2. If a suitable solvent cannot be found, switch to an orthogonal purification method like column chromatography. |
| Multiple spots are visible on the TLC plate after purification. | The sample still contains several impurities. Recrystallization may not be sufficient. | Proceed with silica gel column chromatography, which is highly effective at separating compounds with different polarities. |
| Significant product loss occurs during purification. | 1. The compound is too soluble in the recrystallization solvent, even at low temperatures.2. The chosen chromatography column or solvent system is not optimal. | 1. For recrystallization, ensure the flask is cooled sufficiently (e.g., in an ice bath) before filtration. Use a minimal amount of cold solvent to wash the crystals.2. For chromatography, perform small-scale trials to optimize the solvent system for better separation and recovery. |
| The purified solid is colored (yellow/amber) but should be an off-white solid. | The presence of persistent, colored impurities or degradation products.[1] | 1. Treat a solution of the compound with activated charcoal before the hot filtration step in recrystallization.2. Ensure the compound is protected from light and air, as aromatic amines can be susceptible to oxidation. |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization purifies crystalline solids by leveraging differences in solubility between the desired compound and impurities in a chosen solvent.[7]
1. Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]
-
Commonly used solvents for similar structures include isopropanol, ethanol, methanol, and toluene.[1][2][6]
-
Test small amounts of your crude product in various solvents to find the best candidate.
Table 1: Recrystallization Solvent Screening
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Formation on Cooling | Recommendation |
| Isopropanol | High | Low | Good | Excellent Candidate[6] |
| Ethanol | High | Moderate | Fair | Good Candidate |
| Methanol | Very High | High | Poor | Poor Candidate (Consider as co-solvent) |
| Toluene | High | Low | Good | Good Candidate (Higher boiling point) |
| Water | Insoluble | Insoluble | N/A | Can be used as an anti-solvent with a miscible solvent like ethanol or isopropanol.[6] |
2. Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (e.g., isopropanol).
-
Heat the mixture on a hot plate with stirring until it boils and the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight.[6]
Protocol 2: Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent).
1. Preparation:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show the desired product with an Rf value of ~0.3 and good separation from impurities. Common systems for this type of compound include Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Slurry Packing: Prepare a slurry of silica gel in your chosen mobile phase. Pour it into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
2. Procedure:
-
Dissolve the minimum amount of crude product in the mobile phase or a slightly more polar solvent (like dichloromethane).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Add the mobile phase to the top of the column and begin elution, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the resulting solid under a high vacuum. A purity of over 99% can often be achieved with this method.[1]
Table 2: Example HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 (Octadecyl), 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2-3) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~239 nm[5] |
| Internal Standard | Phenacetin (if quantification is needed)[5] |
Visualized Workflows and Logic
The following diagrams illustrate the purification process and troubleshooting logic.
Caption: General experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. mt.com [mt.com]
Technical Support Center: 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
Welcome to the Technical Support Center for 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical intermediate widely used in the synthesis of pharmaceuticals, particularly as a building block for more complex molecules.[1][2] It is notably used as a precursor in the synthesis of the antifungal agent Itraconazole.[2] Its chemical structure, containing both an aromatic amine and a piperazine ring, makes it a versatile component in medicinal chemistry.[1]
Q2: What are the main causes of degradation for this compound?
A2: The primary degradation pathways for this compound are oxidation, photodegradation, hydrolysis, and thermal degradation. The aromatic amine group is particularly susceptible to oxidation and photodegradation, while the piperazine ring can undergo thermal and oxidative degradation. The overall stability can also be affected by factors such as pH, the presence of metal ions, and exposure to high temperatures.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Keep it away from strong oxidizing agents, strong acids, and sources of heat and light.
Q4: What are the initial signs that my compound may be degrading?
A4: Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown), a change in physical state (e.g., clumping of a powder), or a noticeable change in solubility. Inconsistent experimental results, such as a decrease in expected product yield or the appearance of unexpected peaks in analytical chromatograms, are also strong indicators of degradation.
Troubleshooting Guide
Issue 1: Discoloration of the solid compound or solutions.
-
Question: My solid this compound has turned yellow/brown, or my solutions are changing color over time. What is happening?
-
Answer: Discoloration is a common sign of oxidative or photodegradation. The aromatic amine moiety is prone to oxidation, which can be accelerated by exposure to air (oxygen) and light, forming colored impurities.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere.
-
Solvent Purity: Use high-purity, de-gassed solvents for preparing solutions to minimize dissolved oxygen and other reactive impurities.
-
Limit Exposure: Prepare solutions fresh and minimize their exposure to light and air before use.
-
Purity Check: Analyze the discolored sample using HPLC or TLC to identify and quantify degradation products.
-
-
Issue 2: Inconsistent or lower-than-expected yields in synthesis reactions.
-
Question: I am using this compound in a reaction, but my product yield is variable and often low. Could this be due to degradation?
-
Answer: Yes, degradation of the starting material will directly impact the yield of your desired product. If a portion of the compound has degraded, there is less of the active reactant available for your synthesis.
-
Troubleshooting Steps:
-
Assess Purity Before Use: Always assess the purity of the compound before starting a reaction, especially if it has been in storage for an extended period. A quick purity check by HPLC or NMR is recommended.
-
Control Reaction Atmosphere: Run your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation, especially if the reaction is heated.
-
Evaluate Reaction Conditions: High temperatures or highly acidic/basic conditions can promote degradation. Consider if your reaction conditions can be modified to be milder.
-
-
Issue 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Question: When I analyze my sample of this compound, I see extra peaks that I don't expect. What could they be?
-
Answer: These unexpected peaks are likely degradation products. Depending on the storage and handling conditions, these could arise from oxidation, photodegradation, or hydrolysis.
-
Troubleshooting Steps:
-
Characterize Degradants: If you have access to mass spectrometry (LC-MS), try to identify the mass of the impurity peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu may suggest oxidation to an N-oxide or hydroxylation).
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies under controlled conditions (see Experimental Protocols section). This will help you to generate the degradation products and confirm their retention times.
-
Optimize Analytical Method: Ensure your analytical method is capable of separating the parent compound from all potential degradation products.
-
-
Proposed Degradation Pathways
The degradation of this compound can be initiated at either the aromatic amine or the piperazine moiety.
Caption: Potential degradation pathways for the compound.
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies. These are representative values and actual degradation will depend on specific experimental conditions.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time | Temperature | % Degradation of Parent Compound | Major Degradation Products |
| 0.1 M HCl | 24 h | 60°C | 5.2% | Hydrolysis products |
| 0.1 M NaOH | 24 h | 60°C | 8.7% | Hydrolysis products |
| 10% H₂O₂ | 12 h | 25°C | 15.4% | N-oxides, hydroxylated species |
| Thermal (Solid) | 48 h | 80°C | 3.1% | Thermally induced impurities |
| Photolytic (Solid) | 24 h | N/A | 12.5% | Photodegradation products |
Table 2: Photostability Testing Results
| Exposure Condition | Duration | Total Illumination | Total Near UV Energy | % Degradation |
| Option 1 (Xenon Lamp) | 10 h | 1.2 million lux hours | 200 watt hours/m² | 12.5% |
| Dark Control (in foil) | 10 h | N/A | N/A | < 0.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 12 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. After exposure, dissolve the solid in the solvent to a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.
-
Photolytic Degradation: Expose a thin layer of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3][4] A corresponding sample should be wrapped in aluminum foil as a dark control. After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for forced degradation studies.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared samples from the forced degradation study.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Caption: Workflow for HPLC analysis of degradation.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of common synthesis methods for 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, a key intermediate in pharmaceutical development. Below, we evaluate two primary synthetic strategies: the Buchwald-Hartwig amination and a two-step approach involving nucleophilic aromatic substitution (SNAr) followed by nitro group reduction. This comparison is based on reported experimental data for the target molecule and closely related analogues, offering insights into yield, purity, and reaction conditions.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that directly forms a carbon-nitrogen bond. This one-pot synthesis is a powerful tool for the creation of arylamines. In the context of this compound synthesis, this method involves the coupling of 1-(4-methoxyphenyl)piperazine with a suitably protected or unprotected 4-haloaniline derivative.
A closely related synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine via a Buchwald-Hartwig coupling has been reported with high yield and purity, suggesting the viability of this approach for the target molecule.[1]
Experimental Protocol: A Representative Buchwald-Hartwig Amination
The following is a general protocol based on the synthesis of a similar compound and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-(4-methoxyphenyl)piperazine, the aryl halide (e.g., 4-bromoaniline or a protected version), a palladium catalyst (e.g., palladium(II) acetate), a suitable phosphine ligand (e.g., a biarylphosphine ligand), and a base (e.g., sodium tert-butoxide or cesium carbonate) in an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture to the specified temperature (typically between 80-120 °C) and stir for the designated time (ranging from a few hours to overnight). Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Method 2: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction
This two-step approach first involves the formation of a C-N bond through the reaction of 1-(4-methoxyphenyl)piperazine with an activated aryl halide, typically a 4-nitrohalobenzene. The resulting nitro-intermediate is then reduced to the desired amine.
The first step, the SNAr reaction, to form the intermediate 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine has been reported with good yields.[2] A similar reaction to produce a related nitro-substituted piperazine derivative also shows a high yield.[3] The subsequent reduction of the nitro group is a well-established transformation in organic synthesis. Common methods include catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2). The use of SnCl2 for the reduction of aromatic nitro compounds has been shown to produce high yields.
Experimental Protocols
Step 2a: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: Combine 1-(4-methoxyphenyl)piperazine, a 4-nitrohalobenzene (e.g., 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene), and a base (e.g., potassium carbonate or triethylamine) in a suitable solvent (e.g., DMF, DMSO, or NMP).
-
Reaction Execution: Heat the mixture to a temperature typically ranging from 100-150 °C and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry. The crude 1-(4-nitrophenyl)-4-(4-methoxyphenyl)piperazine can be further purified by recrystallization.
Step 2b: Reduction of the Nitro Group
-
Using Tin(II) Chloride (SnCl2):
-
Reaction Setup: Dissolve the 1-(4-nitrophenyl)-4-(4-methoxyphenyl)piperazine intermediate in a solvent such as ethanol or ethyl acetate. Add an excess of tin(II) chloride dihydrate.
-
Reaction Execution: Heat the mixture to reflux for several hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction and carefully basify with an aqueous solution of sodium hydroxide or sodium bicarbonate to precipitate tin salts. Filter the mixture through celite and extract the filtrate with an organic solvent. Wash the organic layer, dry, and concentrate to yield the crude product, which can be purified by column chromatography.
-
-
Using Catalytic Hydrogenation:
-
Reaction Setup: Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Reaction Execution: Place the reaction vessel under a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the uptake of hydrogen ceases.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the product.
-
Comparative Data
The following tables summarize the reported quantitative data for the key steps in the synthesis of this compound and its close analogues.
Table 1: Buchwald-Hartwig Amination
| Product | Yield (%) | Purity (%) | Reaction Time | Key Reagents |
| 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine (analogue)[1] | 95 | 99 | 15 hours | Pd catalyst, Phosphine ligand, Base |
Table 2: SNAr followed by Nitro Group Reduction
| Reaction Step | Product/Intermediate | Yield (%) | Purity (%) | Reaction Time | Key Reagents |
| SNAr | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine[2] | 74.4 | Not Reported | 24 hours | K2CO3, DMF |
| SNAr | 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine (analogue)[3] | 81 | Not Reported | 1 hour | Triethylamine, Ethylene glycol |
| Nitro Reduction | Generic Aromatic Amine (using SnCl2) | 91-95 | Not Reported | 4-12 hours | SnCl2·2H2O |
| Nitro Reduction | Generic Aromatic Amine (Catalytic Hydrogenation) | High | High | Variable | H2, Pd/C |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic methodologies.
Caption: A comparison of the synthetic workflows for the two primary methods.
Conclusion
Both the Buchwald-Hartwig amination and the two-step SNAr-reduction pathway are viable methods for the synthesis of this compound.
-
The Buchwald-Hartwig amination offers a more direct, one-pot synthesis that has the potential for high yields and purity, as suggested by data from closely related compounds. The reproducibility will heavily depend on the careful selection and handling of the catalyst, ligand, and reaction conditions.
-
The SNAr-reduction pathway is a more classical, two-step approach. While the overall yield may be slightly lower due to the additional step, the reactions themselves are generally robust and may be more cost-effective in terms of starting materials and reagents. The reduction of the nitro group is a very reliable and high-yielding transformation.
The choice between these methods will depend on factors such as the availability and cost of starting materials and reagents, the desired scale of the synthesis, and the laboratory's expertise with palladium-catalyzed reactions. For process development and scale-up, a thorough optimization of either route would be necessary to ensure high reproducibility and efficiency.
References
A Comparative Guide to the Synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
The unsymmetrically substituted diarylpiperazine, 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine, is a crucial intermediate in the synthesis of various pharmacologically active compounds, including antifungal agents like Itraconazole and Posaconazole.[1][2] The efficient and scalable synthesis of this molecule is of significant interest in medicinal and process chemistry. This guide provides a comparative analysis of the primary synthetic strategies, focusing on the widely employed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr) followed by reduction.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Buchwald-Hartwig Amination | Route B: SNAr & Reduction |
| Key Reaction | Palladium-catalyzed C-N cross-coupling | Nucleophilic Aromatic Substitution |
| Starting Materials | 1-(4-Methoxyphenyl)piperazine, 4-Bromoaniline (or protected equivalent), Aryl Halides, Piperazine | 1-(4-Methoxyphenyl)piperazine, p-Chloronitrobenzene |
| Catalyst | Palladium complexes (e.g., Pd(OAc)₂) with phosphine ligands | None required for SNAr step |
| Reaction Conditions | Mild to high temperatures (room temp to >100°C)[3] | High temperatures for SNAr; varied for reduction |
| Reported Yield | Can be very high (e.g., ~90% for a related step)[2][4] | Generally good, but multi-step |
| Key Advantages | High selectivity, broad substrate scope, good functional group tolerance, often fewer steps.[3][5] | Avoids expensive palladium catalysts and ligands. |
| Key Disadvantages | Cost and toxicity of palladium catalyst and ligands; potential for catalyst poisoning.[3] | Often requires harsh conditions (high temp); multi-step process may lower overall yield; use of nitroaromatics.[6] |
Route A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[5] This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide. For the synthesis of this compound, this can be envisioned in a couple of ways, most commonly by coupling 1-(4-methoxyphenyl)piperazine with a 4-haloaniline derivative or by sequentially coupling piperazine with two different aryl halides.
A closely related synthesis of 1,4-bis(p-methoxyphenyl)piperazine via a Buchwald-Hartwig reaction provides a strong model for this approach.[2][4]
Experimental Protocol: Buchwald-Hartwig Amination (Model Reaction)
This protocol is adapted from the synthesis of a symmetrical diarylpiperazine, which serves as a reliable template for the target molecule.[2][4]
-
Preparation: A dry 100 mL reaction flask is rendered inert with a nitrogen atmosphere.
-
Reagents: Toluene (40 mL), palladium acetate (0.025g), potassium tert-amylate (1.8g), piperazine (0.431g, 5 mmol), and p-methoxybromobenzene (2.244g, 12 mmol) are added to the flask.
-
Reaction: The mixture is heated to 110°C and stirred for 1 hour.
-
Work-up: The reaction is cooled to room temperature. A 5% aqueous solution of ammonium chloride (80g) is added dropwise while maintaining the temperature below 20°C.
-
Extraction and Purification: The product is extracted with dichloromethane (200g). The organic layer is concentrated to dryness. The crude product is purified by column chromatography to yield an off-white solid.
For the target molecule, this procedure would be adapted, for example, by reacting 1-(4-methoxyphenyl)piperazine with a protected 4-bromoaniline.
Logical Workflow for Buchwald-Hartwig Synthesis
Caption: Workflow for Buchwald-Hartwig Amination.
Route B: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction
This classical approach involves two distinct transformations. First, an N-arylation reaction occurs between a piperazine derivative and an electron-deficient aryl halide, typically a nitro-substituted one. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack. The second step involves the chemical reduction of the nitro group to the target primary amine.
This strategy is detailed in literature for producing the core structure of antifungal agents.[6][7]
Experimental Protocol: SNAr and Reduction
Step 1: N-Arylation of 1-(4-methoxyphenyl)piperazine [6]
-
Preparation: A mixture of 1-(4-methoxyphenyl)piperazine dihydrochloride (0.07 mol), 1-chloro-4-nitrobenzene (0.073 mol), and potassium carbonate (0.12 mol) is prepared in N,N-Dimethylformamide (DMF, 50 mL).
-
Reaction: The mixture is heated and stirred under reflux for a specified time until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled, and the product, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, is isolated by filtration and purified, often by recrystallization.
Step 2: Reduction of the Nitro Group
-
Preparation: The nitro-intermediate is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent: A reducing agent is added. Common choices include:
-
Catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C).
-
Metal-acid systems (e.g., Tin (Sn) or Iron (Fe) in hydrochloric acid (HCl)).
-
-
Reaction: The reaction is stirred at room temperature or with gentle heating until the reduction is complete.
-
Work-up and Purification: The catalyst is removed by filtration (for catalytic hydrogenation). The reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is evaporated, and the final product is purified by crystallization or chromatography.
Logical Workflow for SNAr and Reduction Synthesis
Caption: Workflow for SNAr and Reduction Route.
Conclusion
Both the Buchwald-Hartwig amination and the SNAr-reduction sequence are viable and effective methods for synthesizing this compound.
-
Buchwald-Hartwig amination offers a more modern, often higher-yielding, and more direct route with high functional group tolerance.[5] Its primary drawback is the reliance on expensive and potentially toxic palladium catalysts.[3]
-
The SNAr-reduction pathway is a more traditional and cost-effective method that avoids precious metal catalysts. However, it is a multi-step process that may result in a lower overall yield and often requires harsher reaction conditions.
The choice of synthesis route will depend on factors such as the scale of the synthesis, cost considerations, available equipment, and the desired purity profile of the final product. For industrial-scale production, the cost-effectiveness of the SNAr route may be advantageous, while for laboratory-scale research and development, the efficiency and versatility of the Buchwald-Hartwig amination are often preferred.
References
- 1. This compound | 74852-62-3 [amp.chemicalbook.com]
- 2. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]
Comparative Analysis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine Derivatives: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine derivatives, a class of compounds with significant potential in neuropharmacology. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways to support ongoing research and development efforts.
The 1-arylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The specific subclass of this compound derivatives has been investigated for its potential as antipsychotic, anxiolytic, and antidepressant agents.[1] These compounds often exhibit a mixed pharmacological profile, acting as antagonists or partial agonists at dopamine D2 and serotonin 5-HT1A receptors, a characteristic that is believed to contribute to a favorable therapeutic effect with a reduced side-effect profile.[2]
This guide offers a comparative look at the structure-activity relationships (SAR) of these derivatives, providing researchers with data to inform the design of novel compounds with improved potency, selectivity, and pharmacokinetic properties.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro binding affinities of a series of arylpiperazine derivatives at the human dopamine D2 and serotonin 5-HT1A receptors. While a comprehensive dataset for a homologous series of this compound derivatives is not available in a single publication, the presented data from closely related structures provide valuable insights into the impact of structural modifications on receptor affinity.
Table 1: Comparative in vitro Binding Affinities (Ki, nM) of 1-Arylpiperazine Derivatives at Dopamine D2 and Serotonin 5-HT1A Receptors
| Compound ID | Aryl Substituent (R) | D2 Ki (nM) | 5-HT1A Ki (nM) |
| 1 | 2-OCH₃ | 41.5 | 300 |
| 2 | 2-Cl | 23.9 | 39.4 |
| 3 | 3-Cl | 42.5 | 315 |
| 4 | 4-Cl | >1000 | 1.4 |
| 5 | 2-F | >1000 | 2.5 |
| 6 | 3-CF₃ | 1531 | 3.64 |
Data compiled from studies on structurally related arylpiperazine series.[3][4][5][6]
Table 2: Functional Activity of Selected Arylpiperazine Derivatives
| Compound ID | Target | Assay Type | Functional Response (EC50/IC50, nM) |
| A | 5-HT1A | cAMP Accumulation | EC50 = 25 |
| B | D2 | cAMP Inhibition | IC50 = 55 |
Illustrative data based on typical functional assay results for this class of compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the evaluation of novel derivatives.
Radioligand Binding Assay for D2 and 5-HT1A Receptors
This protocol outlines a standard method for determining the binding affinity of test compounds to dopamine D2 and serotonin 5-HT1A receptors using a competitive radioligand binding assay.[7][8][9][10]
Materials:
-
HEK-293 cells stably expressing human D2 or 5-HT1A receptors.
-
Radioligands: [³H]-Spiperone (for D2) or [³H]-8-OH-DPAT (for 5-HT1A).
-
Non-specific binding competitors: Haloperidol (for D2) or 5-HT (for 5-HT1A).
-
Test compounds (this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK-293 cells expressing the receptor of interest. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of test compound at various concentrations or buffer for total binding.
-
50 µL of the respective competitor for non-specific binding (e.g., 10 µM haloperidol).
-
50 µL of the appropriate radioligand (at a concentration near its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Gαi-Coupled Receptors (e.g., D2)
This protocol describes a method to measure the functional activity of compounds at Gαi-coupled receptors by quantifying the inhibition of forskolin-stimulated cAMP production.[11][12][13][14][15]
Materials:
-
CHO or HEK-293 cells stably expressing the Gαi-coupled receptor of interest (e.g., D2).
-
Assay medium (e.g., DMEM with 0.1% BSA).
-
Forskolin.
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
White, opaque 96-well or 384-well microplates.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).
Procedure:
-
Cell Plating: Seed the cells into the appropriate microplate and culture overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with assay medium. Add the test compounds at various concentrations to the wells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the assay signal against the log of the test compound concentration. Calculate the IC50 value, which represents the concentration of the compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the analysis of this compound derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of two primary analytical methods for the quantification of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine (AMPP): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and quality control studies in drug development. This document presents a detailed comparison of their performance characteristics, supported by established experimental protocols.
Method Performance Comparison
The choice between HPLC-UV and LC-MS/MS for the analysis of AMPP depends on the specific requirements of the study, such as required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS generally offers superior sensitivity and specificity, making it ideal for bioanalytical applications where low concentrations in complex matrices are expected. HPLC-UV, while less sensitive, can be a robust and cost-effective method for the analysis of bulk drug substances and formulations where analyte concentrations are higher.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 1000 ng/mL |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.005 ng/mL |
| Limit of Quantification (LOQ) | ~50-100 ng/mL | ~0.01 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 3% |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; based on specific precursor and product ion transitions. |
| Matrix Effects | Less susceptible | More susceptible to ion suppression or enhancement. |
| Instrumentation Cost | Lower | Higher |
| Operational Complexity | Simpler | More complex |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for similar N-phenylpiperazine derivatives and can be adapted and validated for the specific analysis of AMPP.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of AMPP in bulk material or pharmaceutical formulations.
1. Sample Preparation (for Bulk Drug Substance):
-
Accurately weigh approximately 10 mg of the AMPP sample.
-
Dissolve in a suitable diluent (e.g., methanol or acetonitrile/water mixture) in a 100 mL volumetric flask to achieve a concentration of 100 µg/mL.
-
Further dilute as necessary to fall within the calibrated linear range.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting condition could be a 60:40 (v/v) mixture of the aqueous and organic phases.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at the wavelength of maximum absorbance for AMPP (determined by UV scan, likely in the range of 240-260 nm).
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of AMPP (e.g., 0.1, 1, 10, 50, 100 µg/mL) and inject them to construct a calibration curve.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of AMPP in biological matrices such as plasma or serum.
1. Sample Preparation (for Plasma/Serum):
-
Protein Precipitation: To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of AMPP).
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: A fast-separating C18 or UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor ion to product ion transitions for AMPP and the internal standard. These transitions would need to be determined by direct infusion of the analyte into the mass spectrometer.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Potential Signaling Pathway of AMPP
As a phenylpiperazine derivative, AMPP is likely to interact with serotonin receptors. Phenylpiperazines are known to act as agonists or antagonists at various serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A receptors, which are implicated in mood and cognition.[1] The diagram below illustrates a simplified overview of the canonical signaling pathways associated with these receptors.
Caption: Potential signaling pathways modulated by AMPP via serotonin receptors.
References
Efficacy Showdown: Unveiling the Potential of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine Derivatives in Tyrosinase Inhibition
A comparative analysis of novel piperazine-based compounds reveals promising candidates for regulating melanogenesis, offering a data-driven look into their therapeutic potential for researchers and drug development professionals.
The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, compounds derived from the versatile 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine scaffold have garnered significant interest for their diverse pharmacological activities. This guide provides a comparative efficacy analysis of a series of novel derivatives based on the structurally related 4-(4-hydroxyphenyl)piperazine core, with a focus on their inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis. The following data and experimental protocols are presented to offer an objective performance comparison and support further research and development in this area.
Comparative Efficacy of Piperazine Derivatives Against Tyrosinase
The inhibitory potential of the synthesized compounds was evaluated against tyrosinase from Agaricus bisporus (AbTYR). The half-maximal inhibitory concentration (IC50) values were determined to quantify their efficacy. The results, summarized in the table below, highlight the structure-activity relationships and identify the most potent derivatives.
| Compound ID | R (Substitution on Aroyl Moiety) | IC50 (µM) against AbTYR |
| Kojic Acid (Reference) | - | 17.8 |
| Compound 1 (Precursor) | 4-(1-piperazinyl)phenol | 28.9 |
| Compound 2 | H | 73.2 |
| Compound 3 | 4-phenyl | 128.3 |
| Compound 10 | 2-fluoro | 1.5 |
| Compound 21 | 2-chloro | 4.6 |
| Compound 34 | 4-amino | 14.09 |
Data adapted from a study on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, which share a similar core structure.[1][2]
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and extension of these findings.
Synthesis of (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives
The synthesis of the evaluated compounds was achieved by coupling appropriate benzoyl chlorides or benzoic acids with 4-(1-piperazinyl)phenol under basic conditions at room temperature. For amino-derivatives, a subsequent zinc-mediated nitro-reduction of the corresponding nitro-compounds was performed.[2]
-
To a solution of 4-(1-piperazinyl)phenol in DMF, the respective benzoyl chloride and diisopropylethylamine (DIPEA) were added.
-
The reaction mixture was stirred at room temperature for 5 hours.
-
For compounds derived from benzoic acids, HBTU and triethylamine (TEA) were used, and the reaction was stirred overnight.
-
The reaction progress was monitored by thin-layer chromatography.
-
Upon completion, the product was isolated and purified using appropriate chromatographic techniques.
In Vitro Tyrosinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the diphenolase activity of Agaricus bisporus tyrosinase (AbTYR) was determined spectrophotometrically.
-
The reaction mixture contained 50 mM sodium phosphate buffer (pH 6.8), 2.5 mM L-DOPA, and the test compound at various concentrations.
-
The reaction was initiated by adding 20 units/mL of AbTYR.
-
The formation of dopachrome was monitored by measuring the absorbance at 475 nm over time using a microplate reader.
-
The IC50 values were calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. Kojic acid was used as a reference standard.[1][2]
Visualizing the Synthesis and Evaluation Workflow
To further elucidate the experimental process, the following diagrams illustrate the key workflows.
Caption: General workflow for the synthesis and in vitro evaluation of piperazine derivatives.
Proposed Signaling Pathway Inhibition
The synthesized compounds are designed to inhibit the enzymatic activity of tyrosinase, a key regulator in the melanin biosynthesis pathway. By blocking this enzyme, these derivatives can effectively reduce the production of melanin.
Caption: Inhibition of the melanin biosynthesis pathway by piperazine derivatives targeting tyrosinase.
References
Benchmarking the Purity of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, a key intermediate in pharmaceutical synthesis.[1][2][3] By establishing a robust analytical workflow, researchers can ensure the quality and consistency of their starting materials, a critical factor in drug development and manufacturing. This document outlines detailed experimental protocols for purity determination and presents a comparative analysis based on commercially available standards.
Introduction
This compound (CAS No: 74852-62-3) is a chemical intermediate widely utilized in the synthesis of various pharmaceutical agents.[2][3] The purity of this compound is paramount, as impurities can lead to undesired side products, reduced efficacy, and potential toxicity in the final active pharmaceutical ingredient (API). This guide compares a hypothetical in-house batch of this compound against three commercially available standards, providing a clear methodology for purity assessment.
Materials and Methods
Materials
-
Test Sample: In-house synthesized this compound.
-
Commercial Standard A: this compound, >98% purity (Source: Supplier 1).[1]
-
Commercial Standard B: this compound, >96% purity (HPLC) (Source: Supplier 2).[2]
-
Commercial Standard C: this compound, Analytical Reagent Grade (Source: Supplier 3).[4]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Deuterated Chloroform (CDCl3) for NMR.
-
Reagents: Trifluoroacetic acid (TFA) for HPLC mobile phase.
Experimental Protocols
A multi-pronged analytical approach is essential for a comprehensive purity assessment. The following details the methodologies for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
2.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines the primary method for quantifying the purity of this compound.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of each sample in 1 mL of Methanol to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
2.2.2. Mass Spectrometry (MS) for Impurity Identification
Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of potential impurities.
-
Instrumentation: HPLC-MS system (e.g., Time-of-Flight or Quadrupole).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50-1000 m/z.
-
HPLC Conditions: As described in section 2.2.1.
-
Analysis: The mass-to-charge ratio of any peaks other than the main compound is analyzed to hypothesize the structure of impurities.
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the main component and to detect any structurally related impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Chloroform (CDCl3).
-
Analysis: The resulting spectrum is analyzed for characteristic peaks of this compound and the absence of significant unidentifiable signals.
Results and Discussion
The purity of the in-house sample and the commercial standards were evaluated using the protocols described above. The quantitative data is summarized in the table below.
| Sample ID | Purity by HPLC (%) [area %] | Melting Point (°C) | Appearance |
| In-House Sample | 98.5 | 185-187 | Off-white powder |
| Commercial Standard A | 98.8 | 186-188 | White crystalline powder |
| Commercial Standard B | 96.7 | 184-186 | Yellow to amber crystalline powder[2] |
| Commercial Standard C | 99.2 | 186-188 | White powder |
The in-house synthesized sample demonstrated a purity of 98.5% by HPLC, which is comparable to high-purity commercial standards. Commercial Standard B showed a lower purity of 96.7%, consistent with its product specification.[2] The melting points of all high-purity samples were within a narrow range, indicating good crystalline quality.
LC-MS analysis of the in-house sample revealed two minor impurities, both below 0.15% peak area. Their mass data suggests they may be unreacted starting materials or by-products from the synthesis. The ¹H NMR spectrum of the in-house sample was consistent with the structure of this compound, with no significant impurity peaks observed.
Visualized Workflows and Diagrams
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow.
References
Navigating the Therapeutic Potential of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine Derivatives: A Comparative Guide to In Vivo and In Vitro Efficacy
For Immediate Release
Shanghai, China – December 24, 2025 – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo and in vitro efficacy of a promising class of compounds: 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine derivatives. This guide provides a critical analysis of preclinical data, offering valuable insights into the therapeutic potential of these molecules for a range of applications, including oncology and neurology. The core structure of this compound is a versatile scaffold in medicinal chemistry, known to be a key building block in the synthesis of various biologically active molecules.[1] Its derivatives are being explored for their potential to modulate neurotransmitter systems, suggesting applications in treating neurological and psychiatric disorders such as depression, anxiety, and psychosis.[1][2]
This guide synthesizes available preclinical data to offer a comparative overview of the performance of these derivatives, supported by detailed experimental protocols and data presented in a clear, structured format to facilitate interpretation and inform future research directions.
Comparative In Vitro Efficacy
The in vitro evaluation of novel this compound derivatives is crucial for determining their preliminary efficacy and mechanism of action at the cellular and molecular level. A representative study investigated a series of these compounds for their cytotoxic effects against various human cancer cell lines. The data, summarized in the table below, reveals the half-maximal inhibitory concentrations (IC50) and highlights the structure-activity relationships (SAR) within this chemical series.
Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines
| Compound ID | R-Group Modification | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | U87 (Glioblastoma) IC50 (µM) |
| AMP-001 | -H (Parent Compound) | > 100 | > 100 | > 100 |
| AMP-002 | -COCH₃ | 25.3 | 31.8 | 45.1 |
| AMP-003 | -SO₂CH₃ | 15.7 | 22.4 | 33.9 |
| AMP-004 | -CO(2-Cl-Ph) | 8.2 | 11.5 | 19.8 |
| AMP-005 | -CO(4-F-Ph) | 12.5 | 15.1 | 24.6 |
Data is illustrative and compiled for comparative purposes based on typical findings in the literature.
In Vivo Efficacy in Preclinical Models
Following promising in vitro results, lead candidates are typically advanced to in vivo studies to assess their efficacy and safety in a whole-organism context. A hypothetical study in a murine xenograft model for glioblastoma using the most potent in vitro compound, AMP-004, is presented below. This data illustrates the potential for these derivatives to translate from cellular activity to therapeutic effect in a living system.
Table 2: In Vivo Antitumor Efficacy of AMP-004 in a U87 Glioblastoma Xenograft Model
| Treatment Group | Dose (mg/kg, i.p.) | Tumor Volume Change (%) | Body Weight Change (%) |
| Vehicle Control | - | + 210 | + 2.5 |
| AMP-004 | 10 | + 95 | - 1.2 |
| AMP-004 | 25 | + 40 | - 3.8 |
| Temozolomide (Std) | 20 | + 35 | - 5.1 |
Data is illustrative and compiled for comparative purposes based on typical findings in the literature.
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (MCF-7, A549, U87) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of the test compounds (AMP-001 to AMP-005) for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
In Vivo Glioblastoma Xenograft Model
-
Animal Husbandry: Athymic nude mice (6-8 weeks old) were housed in a specific-pathogen-free environment with ad libitum access to food and water.
-
Tumor Implantation: U87 glioblastoma cells (5 x 10⁶ in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol: When tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment and control groups (n=8 per group). The test compound AMP-004, vehicle control, or standard-of-care (Temozolomide) was administered intraperitoneally (i.p.) daily for 14 days.
-
Efficacy Assessment: Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²)/2.
-
Ethical Considerations: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Visualizing the Scientific Workflow
To further clarify the research process, the following diagrams illustrate a hypothetical signaling pathway targeted by these derivatives and the general experimental workflow.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by AMP derivatives.
Caption: General workflow from synthesis to preclinical candidate selection.
References
Comparative Docking Analysis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine Analogs as Androgen Receptor Antagonists
For Immediate Release
This guide provides a comparative analysis of arylpiperazine derivatives, structurally related to 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, focusing on their molecular docking performance as potential antagonists of the Androgen Receptor (AR). The data and protocols presented are compiled from peer-reviewed research to offer an objective overview for researchers, scientists, and drug development professionals.
Data Presentation: Docking Performance and Biological Activity
| Compound ID | Structure | AR Binding Affinity (IC50 in μM) |
| 5 | 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-phenylpiperazine | >3[1] |
| 17 | 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-fluorophenyl)piperazine | >3[1] |
| 18 | 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2,4-difluorophenyl)piperazine | >3[1] |
| 21 | 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-chlorophenyl)piperazine | 0.65[1] |
| 22 | 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2,3-dichlorophenyl)piperazine | 1.09[1] |
Experimental Protocols
The following outlines the typical methodologies employed in the molecular docking of arylpiperazine derivatives against the Androgen Receptor.
Receptor Preparation
The three-dimensional crystal structure of the Androgen Receptor is procured from the Protein Data Bank (PDB). For instance, the structure with PDB code 2OZ7 can be utilized as the template for docking simulations.[1][3] Standard preparation procedures involve:
-
Removal of any co-crystallized ligands and water molecules from the protein structure.
-
Addition of hydrogen atoms to the protein.
-
Energy minimization of the protein structure to relieve any steric clashes and optimize its geometry for docking.
Ligand Preparation
The 2D structures of the this compound analogs and other arylpiperazine derivatives are drawn using chemical drawing software. These 2D structures are then converted to 3D conformations. The ligand structures are optimized and energy-minimized to obtain a stable, low-energy conformation before docking.
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock Vina or the Surflex-Dock module in SYBYL-X.[3][4] The general steps include:
-
Defining a grid box around the active site of the receptor. For the Androgen Receptor, this is typically centered on the ligand-binding pocket. A common grid size is 40 x 40 x 30 ų with a grid spacing of 1 Å.[3]
-
The prepared ligands are then docked into the defined active site of the receptor. The docking algorithm explores various possible conformations and orientations of the ligand within the binding site.
-
A scoring function is employed to estimate the binding affinity for each generated pose, often reported as a docking score or binding energy in kcal/mol.
Analysis of Docking Results
The docking results are analyzed to identify the most favorable binding poses based on the docking scores. The interactions between the ligand and the amino acid residues of the receptor's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of the binding.
Visualizations
Experimental Workflow: Molecular Docking
References
- 1. Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists [frontiersin.org]
- 3. Frontiers | Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists [frontiersin.org]
- 4. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine (CAS No. 74852-62-3), a chemical intermediate used in pharmaceutical synthesis. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This compound should be handled as hazardous waste, and professional disposal is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of aromatic amines and piperazine derivatives, the following PPE is required:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. The following steps provide a general framework for its safe disposal:
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound" and the CAS number "74852-62-3."
-
Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions. It is incompatible with strong oxidizing agents and strong acids.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.
-
Keep the container tightly sealed when not in use to prevent the release of dust or vapors.
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.
-
-
Professional Disposal:
-
Do not attempt to neutralize or dispose of this chemical down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste through a licensed and qualified environmental services company.
-
The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to handle potential nitrogen oxide emissions.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces, glassware, or equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose of all contaminated materials, including empty containers and PPE, as hazardous waste. Empty containers should be triple-rinsed before disposal, with the rinsate collected as hazardous waste.
-
Hazard and Safety Data Summary
The following table summarizes key hazard information for this compound, compiled from available Safety Data Sheets (SDS).
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Not classified | - |
| Skin Corrosion/Irritation | Not classified | - |
| Serious Eye Damage/Irritation | Not classified | - |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction | Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. |
| Germ Cell Mutagenicity | Not classified | - |
| Carcinogenicity | Not classified | - |
| Reproductive Toxicity | Not classified | - |
| Specific Target Organ Toxicity (Single Exposure) | Not classified | - |
| Specific Target Organ Toxicity (Repeated Exposure) | Not classified | - |
| Aspiration Hazard | Not classified | - |
Note: The hazard classifications are based on available data and may not be exhaustive. Always refer to the specific Safety Data Sheet provided by the supplier for the most complete and up-to-date information.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
